TMX-2172
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C41H45BrFN9O11S |
|---|---|
Peso molecular |
970.8 g/mol |
Nombre IUPAC |
2-[[5-bromo-2-[4-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethylsulfamoyl]-2-methylanilino]pyrimidin-4-yl]amino]-6-fluorobenzamide |
InChI |
InChI=1S/C41H45BrFN9O11S/c1-24-22-25(8-9-29(24)49-41-46-23-27(42)37(51-41)48-31-7-3-5-28(43)35(31)36(44)54)64(58,59)47-13-15-61-17-19-63-21-20-62-18-16-60-14-12-45-30-6-2-4-26-34(30)40(57)52(39(26)56)32-10-11-33(53)50-38(32)55/h2-9,22-23,32,45,47H,10-21H2,1H3,(H2,44,54)(H,50,53,55)(H2,46,48,49,51) |
Clave InChI |
ZOJWMCDSTRTTOW-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
TMX-2172: A Technical Guide to its Discovery and Synthesis
Introduction
TMX-2172 is a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2] It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[2] Developed as a heterobifunctional molecule, this compound demonstrates high degradation selectivity for CDK2 and CDK5 over other cyclin-dependent kinases, including CDK1, CDK4, CDK6, CDK7, and CDK9.[1][3] This selectivity is a significant advancement in the field, as the high degree of similarity in the ATP-binding sites of CDKs has traditionally posed a major challenge for the development of specific inhibitors.[3]
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Preclinical Evaluation
The discovery of this compound was a multi-step process that began with the identification of a suitable parent compound and culminated in a series of preclinical evaluations to establish its potency and selectivity.
From Pan-CDK Inhibitor to Selective Degrader
The journey towards this compound began with the pan-CDK inhibitor TMX-2039, which demonstrated low nanomolar enzymatic IC50 values across both cell cycle and transcriptional CDKs.[1] The key innovation was the strategic development of a PROTAC by conjugating a CDK inhibitor to a ligand for an E3 ubiquitin ligase. This approach aimed to enhance selectivity compared to the parent inhibitor.
The development team synthesized a series of analogs, eventually leading to TMX-3010. This compound exhibited a hundred-fold greater selectivity for CDK1, CDK2, and CDK5 over CDK4 and CDK6.[1] TMX-3010 then served as the starting point for the creation of this compound. By attaching a polyethylene glycol (PEG) linker and a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, the researchers successfully converted the kinase inhibitor into a potent and selective degrader.[1]
Preclinical Characterization
This compound underwent a rigorous preclinical evaluation to determine its efficacy and mechanism of action. Key findings from these studies include:
-
Potent and Selective Degradation: this compound induces potent degradation of CDK2 and CDK5. In Jurkat cells, treatment with 250 nM of this compound for 6 hours resulted in significant CDK2 degradation, with no effect on other CDKs such as CDK1, CDK4, CDK6, CDK7, and CDK9.[1]
-
CRBN-Dependent Mechanism: The degradation of CDK2 by this compound was confirmed to be dependent on the E3 ligase CRBN. In CRBN-null Jurkat cells, no CDK2 degradation was observed upon treatment with this compound.[1]
-
Antiproliferative Activity: this compound demonstrated significant antiproliferative activity in ovarian cancer cell lines, particularly OVCAR8, which is known to overexpress CCNE1 (Cyclin E1), a regulatory subunit of CDK2.[1] The growth inhibitory effect of this compound in OVCAR8 cells was found to be approximately 8.5-fold more potent than a non-degrading control compound, ZXH-7035.[4]
-
Cellular Target Engagement: In a cellular CRBN engagement assay, this compound exhibited an IC50 of 46.9 nM, indicating good cell permeability and engagement of the target E3 ligase.[1][4]
Quantitative Data
The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound.
| Compound | Linker | CDK2/cyclin A IC50 (nM) | CDK1/cyclin B IC50 (nM) |
| TMX-1117 | 5.1 | 17.8 | |
| TMX-1128 | 4.9 | 11.6 | |
| TMX-1111 | 6.4 | 9.5 | |
| TMX-1146 | 7.3 | 15.5 | |
| TMX-1169 | 20.5 | 31.0 | |
| TMX-1162 | 17.1 | 8.5 | |
| TMX-1160 | 28.7 | 8.5 |
Table 1: Biochemical IC50 values of initial PROTACs for CDK1/2.[2]
| Compound | CDK1/cyclin B IC50 (nM) | CDK2/cyclin A IC50 (nM) | CDK5/p25 IC50 (nM) | CDK4/cyclin D1 IC50 (nM) |
| TMX-3010 | >100-fold selectivity vs CDK2 | - | - | - |
Table 2: Selectivity of the precursor CDK inhibitor TMX-3010.[1]
Synthesis Process
This compound is a heterobifunctional molecule composed of three key components:
-
A ligand for the target proteins (CDK2 and CDK5): This is derived from the selective CDK inhibitor TMX-3010.
-
A ligand for the E3 ubiquitin ligase: this compound utilizes a thalidomide-based moiety to recruit the Cereblon (CRBN) E3 ligase.
-
A linker: A polyethylene glycol (PEG) linker connects the CDK inhibitor and the CRBN ligand.
The synthesis of this compound involves the chemical conjugation of these three components. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general approach for synthesizing such PROTACs involves standard organic chemistry reactions. This typically includes the synthesis of the individual components with appropriate functional groups that allow for their subsequent coupling. For instance, the thalidomide-PEG linker can be synthesized with a terminal reactive group that can be conjugated to the TMX-3010 molecule.
The IUPAC name for this compound is 2-((5-bromo-2-((4-(N-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxatetradecyl)sulfamoyl)-2-methylphenyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide.[5]
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the characterization of this compound. It is important to note that while the general principles of these techniques are described, the specific, detailed protocols with precise reagent concentrations, incubation times, and instrument settings used for the this compound experiments are not fully detailed in the available literature.
Immunoblotting for CDK Degradation
-
Objective: To visually assess the degradation of CDK proteins in cells treated with this compound.
-
Methodology:
-
Cells (e.g., Jurkat) are treated with this compound or a control compound for a specified period (e.g., 6 hours).
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the CDK proteins of interest (e.g., CDK1, CDK2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of protein, is detected using an imaging system.
-
Cellular CRBN Engagement Assay
-
Objective: To measure the ability of this compound to bind to the CRBN E3 ligase within living cells.
-
Methodology: A common method for this is a competition-based assay. While the specific format used for this compound is not detailed, a general approach involves:
-
Using a known, fluorescently labeled ligand (tracer) that binds to CRBN.
-
In the presence of the tracer, a baseline signal (e.g., fluorescence polarization or bioluminescence resonance energy transfer - BRET) is established.
-
Cells are then treated with increasing concentrations of the unlabeled competitor compound (this compound).
-
If this compound binds to CRBN, it will displace the fluorescent tracer, leading to a dose-dependent change in the signal.
-
The IC50 value, representing the concentration of this compound required to displace 50% of the tracer, is then calculated.
-
Proteome-wide Degradation Selectivity Analysis
-
Objective: To identify the full spectrum of proteins that are degraded upon treatment with this compound.
-
Methodology: A pulse-chase Stable Isotope Labeling by Amino acids in Cell culture (SILAC) quantitative mass spectrometry-based proteomic method was used for this compound.[2] The general principles of this technique are:
-
Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine). This results in the incorporation of these amino acids into all newly synthesized proteins.
-
The "heavy"-labeled cells are treated with this compound, while the "light"-labeled cells are treated with a vehicle control (e.g., DMSO).
-
After a specific treatment time (e.g., 6 hours), the two cell populations are combined, and the proteins are extracted and digested into peptides.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer can distinguish between the "light" and "heavy" peptides. The ratio of the "heavy" to "light" signal for each identified protein reflects the change in protein abundance due to this compound treatment. A significant decrease in this ratio indicates protein degradation.
-
Visualizations
Caption: Workflow for the discovery and preclinical evaluation of this compound.
References
TMX-2172: A Technical Guide to a Selective CDK2/CDK5 Dual Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-2172 is a potent and selective heterobifunctional degrader that targets Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) for proteasomal degradation. As a Proteolysis-Targeting Chimera (PROTAC), this compound offers a novel therapeutic strategy for cancers characterized by overexpression of Cyclin E1 (CCNE1), such as certain ovarian cancers. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, selectivity profile, and key experimental data. Detailed methodologies for relevant assays are also provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a complex molecule designed to bridge CDK2/5 to the E3 ubiquitin ligase Cereblon (CRBN). Its structure consists of a ligand for CDK2/5, a linker, and a ligand for CRBN (a derivative of thalidomide).
| Property | Value |
| IUPAC Name | 2-((5-bromo-2-((4-(N-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxatetradecyl)sulfamoyl)-2-methylphenyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide[1] |
| Synonyms | TMX 2172, TMX2172[1] |
| CAS Number | 2488892-09-5[1] |
| Molecular Formula | C41H45BrFN9O11S[1] |
| Molecular Weight | 970.83 g/mol [1] |
| Appearance | Not specified, likely a solid |
| Solubility | Soluble in DMSO[2] |
| Storage | For long-term storage, -20°C (months to years) is recommended. For short-term storage, 0 - 4°C (days to weeks) is suitable.[1] |
Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of its target proteins, CDK2 and CDK5, through the ubiquitin-proteasome system. This mechanism involves the formation of a ternary complex between the target protein, this compound, and the E3 ubiquitin ligase CRBN.[2]
Signaling Pathway
References
TMX-2172: A Technical Whitepaper on a Selective CDK2/5 Dual Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-2172 is a potent and selective heterobifunctional degrader that targets Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) for proteasomal degradation. As a Proteolysis-Targeting Chimera (PROTAC), this compound utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent degradation of its target proteins. This molecule has demonstrated significant anti-proliferative activity in cancer cell lines, particularly those with high expression of Cyclin E1 (CCNE1), a key activator of CDK2. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental data related to this compound.
Molecular Profile
This compound is a complex small molecule designed to bridge an E3 ligase with its target proteins, CDK2 and CDK5. Its physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C41H45BrFN9O11S | [1] |
| Molecular Weight | 970.83 g/mol | [1] |
| Exact Mass | 969.2100 | [1] |
| CAS Number | 2488892-09-5 | [1] |
Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of its target proteins through the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to CDK2 and CDK5, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon (CRBN)[2][3].
The proposed mechanism of action is as follows:
-
This compound enters the cell and simultaneously binds to both the target protein (CDK2 or CDK5) and the CRBN E3 ligase.
-
This binding event forms a ternary complex, bringing the target protein in close proximity to the E3 ligase.
-
The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein.
-
The poly-ubiquitinated CDK2 or CDK5 is recognized and degraded by the proteasome.
This degradation-based approach offers a distinct advantage over traditional kinase inhibition, as it can lead to a more sustained and profound suppression of the target's activity.
Biological Activity and Selectivity
This compound has been shown to be a potent degrader of CDK2 and CDK5, with demonstrated anti-proliferative effects in cancer cell lines.
In Vitro Activity
| Target | Assay | IC50 (nM) | Reference |
| CDK2/cyclin A | Binding Assay | 6.5 | [4][5] |
| CDK5/p25 | Binding Assay | 6.8 | [4] |
| CRBN | Cellular Engagement Assay | 46.9 | [2][4] |
Cellular Activity
In Jurkat cells, this compound induced the degradation of CDK2 and CDK5 at a concentration of 250 nM[2]. Importantly, it did not affect the levels of other cell cycle CDKs such as CDK1, CDK4, and CDK6, nor transcriptional CDKs like CDK7 and CDK9, highlighting its selectivity[2]. The anti-proliferative activity of this compound is particularly pronounced in ovarian cancer cells that overexpress CCNE1, such as the OVCAR8 cell line, where it exhibits an IC50 of 33.1 nM[4]. The primary driver of its anti-cancer effects in these cells is the degradation of CDK2[2].
Experimental Protocols
The following are representative protocols for key experiments involving this compound, based on standard laboratory procedures and published data.
Cell Culture
-
Cell Lines: Jurkat and OVCAR8 cells can be obtained from ATCC.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Immunoblotting for Protein Degradation
-
Cell Seeding: Plate cells at a density that will allow for approximately 80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate protein samples on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK2, CDK5, and other CDKs of interest, as well as a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Treatment: The following day, treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to DMSO-treated controls and calculate the IC50 values using non-linear regression analysis.
Cellular CRBN Engagement Assay
A cellular thermal shift assay (CETSA) or a NanoBRET™-based assay can be used to determine the engagement of this compound with CRBN in live cells. The NanoBRET™ assay is a sensitive method for quantifying protein-protein or protein-ligand interactions.
-
Cell Transfection (for NanoBRET™): Co-transfect cells with plasmids encoding a NanoLuc®-CRBN fusion protein and a fluorescently tagged tracer that binds to CRBN.
-
Treatment: Treat the transfected cells with varying concentrations of this compound.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The binding of this compound to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the concentration of this compound to determine the IC50 value for CRBN engagement.
Summary and Future Directions
This compound is a valuable research tool for studying the roles of CDK2 and CDK5 in cellular processes and disease. Its high selectivity and potent degradation activity make it a promising lead compound for the development of novel therapeutics, particularly for cancers that are dependent on CDK2 activity and overexpress CCNE1. Further research is warranted to evaluate its in vivo efficacy, safety profile, and potential for clinical translation.
References
TMX-2172: A Technical Deep Dive into its Mechanism of Action on CDK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2172 is a novel heterobifunctional molecule designed to selectively target Cyclin-dependent kinase 2 (CDK2) for degradation. As a potential therapeutic agent, particularly in cancers characterized by Cyclin E1 (CCNE1) overexpression, a thorough understanding of its mechanism of action is paramount. This technical guide provides an in-depth analysis of this compound's interaction with CDK2, detailing its biochemical activity, cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Targeted Protein Degradation
This compound is classified as a Proteolysis Targeting Chimera (PROTAC). Unlike traditional enzyme inhibitors that block the active site of a target protein, PROTACs facilitate the degradation of the target protein. This compound achieves this by simultaneously binding to CDK2 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of CDK2, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct advantage over simple inhibition, as it can eliminate all functions of the target protein.
The primary mechanism of this compound is the selective degradation of CDK2 and CDK5.[1][2][3][4][5] This is achieved through its heterobifunctional nature, which allows it to recruit the E3 ligase cereblon to these specific kinases, leading to their ubiquitination and subsequent proteasomal degradation.[1] This targeted degradation has been shown to be effective in cancer cell lines, such as the ovarian cancer cell line OVCAR8, which has high levels of CCNE1, a known activator of CDK2.[1][3][4][5] The antiproliferative effects of this compound in these cells are primarily attributed to the degradation of CDK2.[1][5]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 6.5[2][6] |
| CDK5/p25 | 6.8[6] |
| CDK1/cyclin B | 20.3[1] |
| Aurora A | 205.0[1][2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value |
| CRBN Engagement | Jurkat | IC50 | 46.9 nM[1][7] |
| CDK2 Degradation | Jurkat | Effective Concentration | 250 nM[1][7] |
| CDK2 Degradation | OVCAR8 | Effective Concentration | 250 nM[1][5] |
Selectivity Profile
A critical aspect of any targeted therapy is its selectivity. This compound has demonstrated a high degree of selectivity for the degradation of CDK2 and CDK5 over other cyclin-dependent kinases.[1][3][4][5] In Jurkat cells, treatment with this compound at a concentration of 250 nM resulted in the degradation of CDK2 and CDK5, while other cell cycle CDKs (CDK1, CDK4, and CDK6) and transcriptional CDKs (CDK7 and CDK9) were unaffected.[1][7] This selectivity is a key feature, as off-target effects, particularly on the closely related CDK1, can lead to significant toxicity.[1][3][4][5]
A KINOMEscan profiling of this compound against over 400 kinases showed that at a concentration of 1 µM, only 14 kinases exhibited greater than 99% inhibition.[1][2] Among the CDKs in the panel, only CDK2 showed potent inhibition.[1][2] Further proteomic studies in OVCAR8 cells confirmed that CDK2 and CDK5 were the most effectively degraded kinases, with weaker degradation observed for Aurora A, RSK1, JNK2, and STK33.[1][2]
Signaling Pathway and Cellular Consequences
The degradation of CDK2 by this compound has significant downstream effects on cell cycle progression. CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression. By inducing the degradation of CDK2, this compound effectively blocks these critical cell cycle checkpoints, leading to cell cycle arrest and a potent antiproliferative effect in cancer cells that are highly dependent on CDK2 activity.[1] This is particularly relevant in cancers with high levels of CCNE1, which leads to hyperactivation of CDK2.[1][3][4][5]
Detailed Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Protocol:
-
Recombinant kinases (e.g., CDK2/cyclin A, CDK5/p25, etc.) are incubated with a fluorescently labeled ATP-competitive tracer.
-
A serial dilution of this compound is added to the kinase-tracer mixture.
-
The binding of the tracer to the kinase is measured by fluorescence polarization.
-
The displacement of the tracer by this compound results in a decrease in fluorescence polarization.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular CRBN Engagement Assay
Objective: To measure the ability of this compound to bind to Cereblon (CRBN) within a cellular context.
Protocol:
-
Jurkat cells are treated with a serial dilution of this compound.
-
A CRBN-specific fluorescent tracer is added to the cells.
-
The binding of the tracer to CRBN is measured using a cellular thermal shift assay (CETSA) or a competitive binding assay with a tagged CRBN ligand.
-
The displacement of the tracer by this compound indicates cellular engagement.
-
IC50 values are determined from the dose-response curve.
Immunoblotting for Protein Degradation
Objective: To visualize and quantify the degradation of target proteins in cells treated with this compound.
Protocol:
-
Cancer cell lines (e.g., Jurkat, OVCAR8) are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 6 hours).
-
Cells are lysed, and total protein is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for CDK2, CDK5, and other proteins of interest, as well as a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software to determine the extent of protein degradation.
KINOMEscan Selectivity Profiling
Objective: To assess the selectivity of this compound across a broad range of human kinases.
Protocol:
-
This compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (over 400).
-
The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to each kinase.
-
The amount of kinase bound to the solid support is quantified using a sensitive detection method (e.g., qPCR of a DNA tag linked to the kinase).
-
The results are reported as the percentage of the kinase that is inhibited from binding to the support, relative to a DMSO control.
SILAC-based Quantitative Mass Spectrometry Proteomics
Objective: To identify and quantify the proteins that are degraded upon treatment with this compound on a proteome-wide scale.
Protocol:
-
OVCAR8 cells are cultured in "heavy" (¹³C₆¹⁵N₂-lysine and ¹³C₆¹⁵N₄-arginine) and "light" (normal amino acids) media for several passages to achieve complete labeling.
-
"Heavy" labeled cells are treated with this compound, while "light" labeled cells are treated with a vehicle control.
-
The cell populations are mixed, lysed, and the proteins are digested into peptides.
-
The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of "heavy" and "light" peptides is used to determine the change in protein levels upon this compound treatment. A significant decrease in the heavy/light ratio for a particular protein indicates degradation.
Conclusion
This compound represents a promising targeted therapeutic agent that operates through the novel mechanism of PROTAC-mediated protein degradation. Its high potency and selectivity for CDK2 and CDK5, coupled with its demonstrated antiproliferative effects in relevant cancer cell models, underscore its potential for further development. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other targeted protein degraders. This in-depth understanding of its mechanism of action is crucial for its translation into a clinical setting and for the identification of patient populations most likely to benefit from this innovative therapeutic strategy.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.plu.edu [library.plu.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
TMX-2172: A Technical Guide to CRBN E3 Ligase Recruitment and Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-2172 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5). As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. This is achieved by simultaneously binding to the target protein (CDK2/5) and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the target. This guide provides an in-depth technical overview of the mechanism by which this compound recruits the Cereblon (CRBN) E3 ligase, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes and workflows.
Mechanism of CRBN E3 Ligase Recruitment by this compound
This compound is a chimeric molecule composed of three key components: a ligand that binds to the target proteins (CDK2 and CDK5), a ligand that engages the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two moieties. The recruitment of the CRBN E3 ligase is a critical step in the this compound-mediated degradation of its target proteins.
The CRBN-recruiting arm of this compound is a derivative of thalidomide, a well-characterized binder of CRBN. This thalidomide-like moiety facilitates the interaction of this compound with the CRBN E3 ligase complex. Upon binding, this compound induces the formation of a ternary complex, bringing the target protein (CDK2 or CDK5) into close proximity with the CRBN E3 ligase. This proximity allows for the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the proteasome.[1]
The degradation of CDK2 by this compound has been shown to be CRBN-dependent. In experiments using CRBN-null Jurkat cells, this compound failed to induce CDK2 degradation.[1] Furthermore, a negative control compound, ZXH-7035, which contains a methylated glutarimide ring that prevents CRBN engagement, also showed no CDK2 degradation.[1] These findings confirm that the interaction between this compound and CRBN is essential for its degradative activity.
This compound mediated protein degradation pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound's interaction with CRBN and its target kinases.
| Parameter | Target | Value | Assay | Reference |
| IC50 | Cellular CRBN Engagement | 46.9 nM | Cellular CRBN Engagement Assay | [1] |
| IC50 | CDK2/cyclin A | 6.5 nM | Biochemical Assay | [2] |
| IC50 | CDK5/p25 | 6.8 nM | Biochemical Assay | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on the cited literature, the following are generalized protocols for the key experiments used to characterize the recruitment of CRBN by this compound.
Cellular CRBN Engagement Assay
This assay is used to determine the ability of a compound to bind to CRBN within a cellular context.
Principle: This assay often utilizes a competitive binding format. A known fluorescent ligand for CRBN is used, and the ability of the test compound (this compound) to displace this probe is measured.
Generalized Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., Jurkat) under standard conditions.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Addition of Fluorescent Probe: Add a fluorescently labeled CRBN ligand to the cells.
-
Incubation: Incubate the cells to allow for competitive binding to reach equilibrium.
-
Detection: Measure the fluorescence signal using a suitable plate reader. A decrease in fluorescence indicates displacement of the probe by this compound.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.
Immunoblotting for Protein Degradation
This is a standard technique to assess the degradation of a target protein following treatment with a PROTAC.
Principle: Western blotting is used to detect the levels of the target protein (CDK2/5) in cell lysates after treatment with this compound. A decrease in the protein band intensity indicates degradation.
Generalized Protocol:
-
Cell Treatment: Treat cells (e.g., Jurkat, OVCAR8) with various concentrations of this compound for a specified time (e.g., 6 hours).[1] Include a vehicle control (e.g., DMSO) and a negative control compound (e.g., ZXH-7035).[1]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CDK2) and a loading control (e.g., anti-GAPDH or anti-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
A typical western blot workflow.
Structure-Activity Relationship (SAR)
The CRBN-binding moiety of this compound is based on the thalidomide scaffold. The glutarimide ring of thalidomide and its analogs is known to be crucial for binding to CRBN. This interaction is primarily mediated by hydrogen bonds and hydrophobic interactions within a specific binding pocket of CRBN. The importance of the glutarimide moiety is highlighted by the use of ZXH-7035 as a negative control, where methylation of the glutarimide ring abrogates CRBN binding and subsequent protein degradation.[1] This indicates that the specific chemical features of the thalidomide-like scaffold in this compound are critical for its ability to recruit the CRBN E3 ligase.
Conclusion
This compound effectively recruits the CRBN E3 ligase through its thalidomide-like moiety, leading to the formation of a ternary complex with its target proteins, CDK2 and CDK5. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of CDK2/5. The CRBN-dependent mechanism of action has been validated through cellular engagement assays and experiments in CRBN-knockout cells. The quantitative data and experimental approaches outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and other CRBN-recruiting PROTACs. Further studies to elucidate the precise structural details of the ternary complex and to determine the binding kinetics will provide deeper insights into the optimization of this and similar degrader molecules.
References
TMX-2172: A Technical Guide to a Selective CDK2/CDK5 Dual Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-2172 is a potent and selective heterobifunctional degrader that targets Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) for proteasomal degradation. As a Proteolysis-Targeting Chimera (PROTAC), this compound utilizes the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent degradation of its target proteins. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and its effects on cancer cells, particularly in the context of ovarian cancer. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.
Introduction
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. However, the high degree of similarity in the ATP-binding sites of different CDK isoforms has made the development of selective inhibitors challenging.[1][2][3][4] this compound emerges as a promising solution by employing a targeted protein degradation strategy to achieve selectivity.[1][2][3][4] This approach not only inhibits the target protein but removes it from the cell, potentially offering a more profound and durable therapeutic effect.
This compound was developed to selectively degrade CDK2 and CDK5 while sparing other CDK isoforms, such as CDK1, whose inhibition can lead to toxicity.[1][2][3][4] The antiproliferative effects of this compound have been demonstrated in ovarian cancer cell lines with high expression of Cyclin E1 (CCNE1), a key regulatory partner of CDK2.[1][2][3][4]
Mechanism of Action
This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
The key steps in the mechanism of action of this compound are:
-
Ternary Complex Formation: this compound binds to both CDK2 or CDK5 and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, CRBN polyubiquitinates CDK2 or CDK5.
-
Proteasomal Degradation: The polyubiquitinated CDK2 or CDK5 is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: this compound is then released and can induce the degradation of another target protein molecule.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Assay | Value | Reference |
| IC50 | CDK2/cyclin A | 6.5 nM | [3] |
| CDK5/p25 | 6.8 nM | [3] | |
| Cellular CRBN Engagement IC50 | Jurkat cells | 46.9 nM |
Table 2: Selectivity Profile of this compound
This compound demonstrates high selectivity for the degradation of CDK2 and CDK5 over other CDK isoforms.
| CDK Isoform | Degradation Observed | Notes | Reference |
| CDK1 | No | Essential for cell cycle; inhibition can be toxic. | [1][4] |
| CDK2 | Yes | Key target in CCNE1-amplified cancers. | [1][4] |
| CDK4 | No | Important in G1 phase progression. | [1][4] |
| CDK5 | Yes | Role in neuronal processes and some cancers. | [1][4] |
| CDK6 | No | Partner of D-type cyclins. | [1][4] |
| CDK7 | No | Part of the CDK-activating kinase (CAK) complex. | [1][4] |
| CDK9 | No | Involved in transcriptional regulation. | [1][4] |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Key Feature | Growth Rate Inhibition | Reference |
| OVCAR8 | Ovarian Cancer | High CCNE1 expression | Potent inhibition observed | [1][2] |
Signaling Pathway in CCNE1-Amplified Ovarian Cancer
In ovarian cancers with amplification of the CCNE1 gene, the resulting overexpression of Cyclin E1 leads to hyperactivation of CDK2. This drives uncontrolled cell proliferation and is associated with poor prognosis. This compound targets this dependency by selectively degrading CDK2, thereby inhibiting the G1/S phase transition of the cell cycle and suppressing tumor growth.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Immunoblotting for CDK Degradation
Objective: To determine the extent of CDK protein degradation following treatment with this compound.
Materials:
-
Cell lines (e.g., Jurkat, OVCAR8)
-
This compound and negative control (ZXH-7035)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK9, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or the negative control for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
Cell Viability Assay
Objective: To assess the anti-proliferative effects of this compound.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR8)
-
96-well plates
-
This compound and negative control (ZXH-7035)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the negative control for a specified period (e.g., 72 hours).
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Cellular CRBN Engagement Assay
Objective: To confirm that this compound engages the CRBN E3 ligase in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc-CRBN and HaloTag-target protein
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Transfection: Co-transfect HEK293T cells with NanoLuc-CRBN and HaloTag-target protein expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound and Ligand Addition: Add this compound at various concentrations, followed by the HaloTag® NanoBRET™ 618 Ligand.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure both the donor (NanoLuc) and acceptor (HaloTag) signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). A decrease in the BRET signal upon addition of this compound indicates competitive binding to CRBN.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a selective degrader like this compound.
Conclusion
This compound is a valuable tool for studying the roles of CDK2 and CDK5 and represents a promising therapeutic strategy for cancers dependent on these kinases, particularly ovarian cancers with high levels of Cyclin E1. Its high selectivity for CDK2 and CDK5 degradation over other CDK isoforms addresses a significant challenge in the development of CDK-targeted therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in furthering the understanding and potential clinical application of this compound.
References
The Role of TMX-2172 in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2172 is a novel heterobifunctional molecule identified as a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[1] This technical guide provides an in-depth overview of the current understanding of this compound's role in cell cycle progression, focusing on its mechanism of action, available quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is designed to specifically recruit the E3 ubiquitin ligase cereblon (CRBN) to CDK2 and CDK5, leading to their degradation.[1] The molecule's antiproliferative effects in cancer cells are primarily attributed to the degradation of CDK2.[1] CDK2 is a critical regulator of the G1 to S phase transition in the cell cycle. By degrading CDK2, this compound is hypothesized to induce a G1/S phase arrest, thereby inhibiting cell proliferation. This effect is particularly pronounced in cancer cells that exhibit high expression of Cyclin E1 (CCNE1), a key regulatory partner of CDK2.[1][2] The OVCAR8 ovarian cancer cell line, which has high CCNE1 expression, has been shown to be particularly sensitive to this compound.[1][5] While this compound also degrades CDK5, studies have shown that the depletion of CDK5 alone does not significantly impact the proliferation of OVCAR8 cells, highlighting the central role of CDK2 degradation in the antiproliferative activity of this compound.[1]
Data Presentation
The following tables summarize the available quantitative data on the activity of this compound and its analogs.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) [1]
| Compound | CDK1/cyclin B | CDK2/cyclin A | CDK5/p25 | CDK4/cyclin D1 | CDK6/cyclin D1 | CDK7/cyclin H | CDK9/cyclin T1 |
| This compound | 20.3 | 6.5 | 6.8 | >10000 | >10000 | 2620.0 | 2640.0 |
| ZXH-7035 (negative control) | 8.9 | 2.2 | 3.6 | 120.0 | 2220.0 | >10000 | >10000 |
ND: Not Determined
Table 2: Cellular Activity of this compound [1][5]
| Assay | Cell Line | Value |
| CRBN Engagement (IC50) | Jurkat | 46.9 nM |
| Growth Rate Inhibition (GR50) | OVCAR8 | ~8.5-fold more potent than ZXH-7035 |
Note on Cell Cycle Analysis Data: While this compound's mechanism of action strongly suggests an induction of G1/S phase arrest due to CDK2 degradation, specific quantitative data from flow cytometry analysis detailing the percentage of cells in G1, S, and G2/M phases following this compound treatment is not available in the primary literature reviewed for this guide. Studies on other CDK2-targeting PROTACs have demonstrated G1 arrest.[6][7]
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound induces the degradation of CDK2, leading to G1/S cell cycle arrest.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing the cellular effects of this compound.
Experimental Protocols
Cell Culture
-
OVCAR8 Cells:
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they are detached using a suitable dissociation reagent (e.g., TrypLE) and subcultured at a ratio of 1:3 to 1:6.
-
-
Jurkat Cells (and CRBN-null Jurkat Cells):
-
Medium: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are grown in suspension in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cell density is maintained between 1x105 and 1x106 cells/mL by adding fresh medium every 2-3 days.
-
Western Blotting for CDK Degradation
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 6 hours), cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against CDK2, CDK5, and other CDKs of interest, as well as a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Proteome-wide Degradation Selectivity Analysis
-
Sample Preparation: OVCAR8 cells are treated with this compound (e.g., 250 nM) or DMSO for a specified duration (e.g., 6 hours).
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Isobaric Labeling: Peptides from different treatment groups are labeled with tandem mass tags (TMT) for relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: The relative abundance of proteins in the this compound-treated samples is compared to the control samples to identify proteins that are significantly degraded.
Conclusion
This compound is a promising selective degrader of CDK2 and CDK5 with demonstrated antiproliferative activity in cancer cell lines, particularly those with high CCNE1 expression. Its mechanism of action through CRBN-mediated proteasomal degradation of CDK2 provides a clear rationale for its observed effects on cell proliferation. While direct evidence of its impact on cell cycle phase distribution is currently lacking in the published literature, its targeted degradation of a key G1/S transition regulator strongly suggests a role in inducing cell cycle arrest at this checkpoint. Further studies, including detailed cell cycle analysis, are warranted to fully elucidate the therapeutic potential of this compound in cancers dependent on CDK2 activity.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Development of CDK2 and CDK5 Dual Degrader this compound. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiproliferative Activity of TMX-2172 in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiproliferative activity of TMX-2172, a novel heterobifunctional degrader molecule. This compound is designed to selectively target and degrade Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5), presenting a promising therapeutic strategy for specific cancer types. This document outlines the molecule's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of its target proteins through the ubiquitin-proteasome system.[1] It is composed of a ligand that binds to CDK2 and CDK5, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual-specificity degrader has shown significant antiproliferative effects in cancer cells, particularly those overexpressing Cyclin E1 (CCNE1), a key activator of CDK2.[1][3] The degradation of CDK2, rather than CDK5, has been identified as the primary driver of its anticancer activity in sensitive cancer models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| CDK2 | Biochemical Binding Assay | 6.5[4] |
| CDK5 | Biochemical Binding Assay | 6.8[5] |
| Aurora A | Biochemical Activity Assay | 205.0[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value |
| Jurkat | Cellular CRBN Engagement | IC50 | 46.9 nM[1][6] |
| OVCAR8 | Growth Rate Inhibition (72h) | GR50 | More potent than non-degrading control (8.5-fold)[1][6] |
| Jurkat | CDK2 Degradation | Effective Concentration | 250 nM (6 hours)[1][6] |
| OVCAR8 | CDK2/CDK5 Degradation | Effective Concentration | 250 nM (6 hours)[1][7] |
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal machinery. It forms a ternary complex between the target protein (CDK2 or CDK5) and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome. In cancer cells with high levels of CCNE1, the degradation of CDK2 leads to cell cycle arrest and a potent antiproliferative effect.[1][3]
Caption: Mechanism of action of this compound leading to antiproliferative activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines: OVCAR8 (ovarian cancer) and Jurkat (T-cell leukemia) cells were utilized.[1]
-
Culture Conditions: OVCAR8 cells were cultured in RPMI 1640 medium.[8] Jurkat cells were also maintained in appropriate culture media. All media were supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and cells were maintained in a humidified incubator at 37°C with 5% CO2.
Immunoblot Analysis
This protocol was used to assess the degradation of target proteins following treatment with this compound.
-
Cell Treatment: Jurkat or OVCAR8 cells were treated with specified concentrations of this compound (e.g., 250 nM) or DMSO as a control for a designated time (e.g., 6 hours).[1][7]
-
Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8] The membrane was then incubated with primary antibodies against CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK9, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.[8]
Caption: Workflow for immunoblot analysis of protein degradation.
Proteome-wide Degradation Selectivity (SILAC-MS)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry (MS) was used to determine the global selectivity of this compound-induced protein degradation.[1]
-
SILAC Labeling: OVCAR8 cells were cultured for at least five passages in RPMI 1640 medium containing either "light" (12C6, 14N2-lysine and 12C6, 14N4-arginine) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids.[8][9]
-
Cell Treatment: "Heavy"-labeled cells were treated with this compound (e.g., 250 nM for 6 hours), while "light"-labeled cells were treated with DMSO.[1]
-
Protein Extraction and Digestion: Cells were harvested, and proteins were extracted. Equal amounts of protein from "heavy" and "light" samples were mixed, and the combined sample was digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of "heavy" and "light" peptides was quantified to determine the extent of degradation for each identified protein.
Growth Rate Inhibition Assay
This assay was performed to evaluate the antiproliferative effect of this compound.
-
Cell Seeding: OVCAR8 cells were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells were treated with a serial dilution of this compound or the non-degrading control compound ZXH-7035 for 72 hours.[1][6]
-
Cell Viability Measurement: After the incubation period, cell viability was assessed using a suitable method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal growth rate inhibition (GR50) values were calculated by fitting the dose-response data to a non-linear regression model.
Selectivity Profile
This compound demonstrates high selectivity for degrading CDK2 and CDK5.[1] Immunoblot analysis in Jurkat cells showed no degradation of other cell cycle CDKs (CDK1, CDK4, CDK6) or transcriptional CDKs (CDK7, CDK9) at a concentration of 250 nM.[1][6] A KINOMEscan profiling of over 400 kinases revealed that at 1 µM, only 14 kinases, including CDK2, showed greater than 99% inhibition.[1] Proteomic studies in OVCAR8 cells confirmed the effective degradation of CDK2 and CDK5, with weaker degradation of Aurora A, RSK1, JNK2, and STK33.[1] The degradation of Aurora A might be a secondary effect of cell cycle arrest.[1] Importantly, the degradation of CDK2 by this compound is dependent on the presence of CRBN, as demonstrated in CRBN-null Jurkat cells where no degradation was observed.[1]
Conclusion
This compound is a potent and selective degrader of CDK2 and CDK5 with significant antiproliferative activity in cancer cells, particularly those characterized by high levels of CCNE1.[1][3] Its mechanism of action, involving CRBN-dependent proteasomal degradation of CDK2, provides a clear rationale for its anticancer effects. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and similar targeted protein degraders.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Proteomics Analysis Identifies Mitochondria as Therapeutic Targets of Multidrug-Resistance in Ovarian Cancer [thno.org]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
TMX-2172: A Targeted Approach to CCNE1 Overexpressing Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin E1 (CCNE1) amplification and overexpression are significant drivers of tumorigenesis in various cancers, including ovarian and endometrial cancers. This genomic alteration leads to dysregulated activity of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1-S phase transition in the cell cycle, resulting in uncontrolled cell proliferation and genomic instability. Consequently, the development of therapeutic agents that can effectively target the CCNE1-CDK2 axis is a critical area of cancer research. TMX-2172 is a novel heterobifunctional molecule designed to address this challenge by inducing the targeted degradation of CDK2. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound in the context of CCNE1 overexpressing cells.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a PROteolysis TArgeting Chimera (PROTAC) that selectively degrades CDK2 and, to some extent, CDK5.[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] this compound consists of a ligand that binds to CDK2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This induced proximity results in the polyubiquitination of CDK2, marking it for destruction by the proteasome.[4] This degradation-based mechanism offers a distinct advantage over traditional kinase inhibition, as it eliminates the entire protein scaffold, potentially leading to a more profound and sustained biological effect.[1]
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data regarding its potency, selectivity, and cellular activity. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Related Compounds
| Compound | CDK1/cyclin B IC50 (nM) | CDK2/cyclin A IC50 (nM) | CDK5/p25 IC50 (nM) | CDK4/cyclin D1 IC50 (nM) | CDK6/cyclin D1 IC50 (nM) | CDK7/cyclin H IC50 (nM) | CDK9/cyclin T1 IC50 (nM) |
| This compound | 20.3 | 6.5 | 6.8 | 7390.0 | 2220.0 | 2620.0 | 2640.0 |
| TMX-2138 | 8.7 | 10.9 | 7.0 | 901.0 | 465.0 | 286.0 | 25.7 |
| TMX-2174 | 8.9 | 8.1 | 7.1 | 2880.0 | 1130.0 | 343.0 | 116.0 |
| ZXH-7035 (non-degrading control) | 8.9 | 2.2 | 2.6 | ND | ND | ND | ND |
Data sourced from Teng et al., 2020.[5] ND = Not Determined.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| OVCAR8 (CCNE1 overexpressing) | Growth Rate Inhibition | GR50 | 33.1[6] |
| Jurkat | CRBN Engagement | IC50 | 46.9[1][4] |
Table 3: Proteome-wide Degradation Selectivity of this compound in OVCAR8 Cells
| Protein | Degradation |
| CDK2 | Effective |
| CDK5 | Effective |
| Aurora A | Effective |
| RSK1 (RPS6KA1) | Weak |
| JNK2 (MAPK9) | Weak |
| STK33 | Weak |
Cells were treated with 250 nM this compound for 6 hours. Data from SILAC quantitative mass spectrometry.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
In cells with CCNE1 overexpression, the abundance of Cyclin E1 leads to hyperactivation of CDK2. This drives cells prematurely from the G1 to the S phase of the cell cycle, promoting uncontrolled proliferation. This compound intervenes in this pathway by inducing the degradation of CDK2, thereby depleting the cell of this critical cell cycle engine. The degradation is mediated by the formation of a ternary complex between this compound, CDK2, and the CRBN E3 ligase, which leads to ubiquitination and proteasomal degradation of CDK2.
Experimental Workflow for Assessing this compound Efficacy
The preclinical assessment of this compound involves a series of in vitro experiments to determine its efficacy and mechanism of action. A typical workflow includes cell viability assays to measure the antiproliferative effects, immunoblotting to confirm protein degradation, and proteomic analysis to assess selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal growth rate inhibition (GR50) of this compound in cancer cell lines.
-
Cell Seeding: Seed OVCAR8 cells in a 96-well plate at a density of 1,000-5,000 cells per well in the appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound and the non-degrading control (e.g., ZXH-7035) in the growth medium. Add the compounds to the cells and incubate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells. Plot the results and determine the GR50 values using non-linear regression analysis.
2. Immunoblotting for Protein Degradation
This protocol is used to visualize the degradation of target proteins following this compound treatment.
-
Cell Culture and Lysis: Culture Jurkat or OVCAR8 cells to 70-80% confluency and treat with various concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 6 hours).[4] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK2, CDK5, CDK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Quantitative Proteomics (SILAC-MS)
This protocol allows for the unbiased, proteome-wide assessment of protein degradation induced by this compound.
-
SILAC Labeling: Culture OVCAR8 cells for at least five passages in SILAC medium containing either "light" (standard) or "heavy" (13C6, 15N2-Lysine and 13C6-Arginine) amino acids to achieve complete incorporation.
-
Treatment and Lysate Preparation: Treat the "heavy"-labeled cells with this compound (e.g., 250 nM for 6 hours) and the "light"-labeled cells with DMSO as a control.[4] Harvest the cells and combine the "light" and "heavy" lysates in a 1:1 ratio.
-
Protein Digestion: Reduce, alkylate, and digest the combined protein lysate with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify peptides using proteomics software (e.g., MaxQuant). The ratio of "heavy" to "light" peptides for each protein reflects the change in protein abundance following this compound treatment. Proteins with a significantly decreased heavy/light ratio are considered to be degraded.
4. CRBN Engagement Assay (NanoBRET™ Assay - Representative)
This assay confirms that this compound engages with its intended E3 ligase, CRBN, in a cellular context.
-
Cell Preparation: Co-transfect HEK293 cells with NanoLuc®-CRBN fusion vector and a tracer-specific plasmid. Plate the cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer that binds to CRBN.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for CRBN engagement.[4]
Clinical Perspective and Future Directions
This compound is currently in the preclinical stage of development.[4] The data generated to date strongly support its potential as a therapeutic agent for cancers driven by CCNE1 overexpression.[2][4] The selective degradation of CDK2, a key driver of cell cycle progression in these tumors, represents a promising strategy to overcome the limitations of traditional CDK inhibitors, particularly concerning off-target effects on other CDKs like CDK1, which can lead to toxicity.[1][2]
Future research will likely focus on optimizing the drug-like properties of this compound, evaluating its in vivo efficacy and safety in animal models of CCNE1-amplified cancers, and identifying predictive biomarkers to select patients most likely to respond to this therapy. The continued development of this compound and other CDK2 degraders holds significant promise for patients with these difficult-to-treat malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.plu.edu [library.plu.edu]
- 4. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Foundational Research on TMX-2172: A PROTAC-Based Approach to CDK2/5 Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on TMX-2172, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5). This compound represents a promising therapeutic strategy for cancers characterized by overexpression of Cyclin E1 (CCNE1), where CDK2 activity is a key driver of proliferation. This document details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized in the initial characterization of this molecule.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, forms a complex with Cyclin E and plays a pivotal role in the G1/S phase transition. Overexpression of CCNE1 is common in several malignancies, including ovarian and breast cancer, making CDK2 an attractive therapeutic target. However, the development of selective CDK2 inhibitors has been challenging due to the high degree of homology with other CDK family members, especially CDK1, inhibition of which can lead to significant toxicity.
This compound is a heterobifunctional PROTAC that offers a novel approach to targeting CDK2. It functions by hijacking the ubiquitin-proteasome system to induce the selective degradation of CDK2 and CDK5. This molecule consists of a ligand that binds to CDK2/5, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target kinases.
Mechanism of Action
This compound operates through a catalytic mechanism, where a single molecule can induce the degradation of multiple target protein molecules. The process begins with the simultaneous binding of this compound to both CDK2/5 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated CDK2/5 is then recognized and degraded by the 26S proteasome, releasing this compound to engage with another target protein molecule. This CRBN-dependent degradation mechanism has been confirmed through experiments in CRBN-null cell lines, where this compound fails to induce CDK2 degradation.[1]
Quantitative Data
The following tables summarize the key quantitative data from the foundational research on this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) [1]
| Kinase | This compound |
| CDK2/cyclin A | 6.5 |
| CDK5/p25 | 6.8 |
| CDK1/cyclin B | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK6/cyclin D1 | >1000 |
| CDK7/cyclin H | 286 |
| CDK9/cyclin T1 | 25.7 |
Table 2: Cellular Activity [1]
| Assay | Cell Line | Result (IC50, nM) |
| CRBN Engagement | Jurkat | 46.9 |
| Growth Rate Inhibition (72h) | OVCAR8 | ~30 |
Table 3: Proteome-wide Degradation Selectivity in OVCAR8 cells (250 nM, 6h) [1]
| Protein | Degradation |
| CDK2 | Effective |
| CDK5 | Effective |
| Aurora A | Effective |
| RSK1 | Weak |
| JNK2 | Weak |
| STK33 | Weak |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
OVCAR8 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Jurkat cells (Wild-type and CRBN-null): Cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
All cells were grown at 37°C in a humidified atmosphere with 5% CO2.
Immunoblotting
-
Cells were seeded and treated with this compound or DMSO for the indicated times and concentrations.
-
Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Primary Antibodies: CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK9, and β-actin.
Cell Viability Assay
-
OVCAR8 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with a serial dilution of this compound or the negative control ZXH-7035 for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated using non-linear regression analysis.
Pulse-chase SILAC Quantitative Mass Spectrometry
-
OVCAR8 cells were cultured in "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) or "light" (normal lysine and arginine) DMEM for at least five passages to ensure complete labeling.
-
"Heavy"-labeled cells were treated with this compound (250 nM) for 6 hours, while "light"-labeled cells were treated with DMSO.
-
Cells were harvested, and equal amounts of protein from "heavy" and "light" labeled cells were mixed.
-
The mixed protein lysate was subjected to in-solution trypsin digestion.
-
Peptides were analyzed by LC-MS/MS.
-
Protein degradation was quantified by the ratio of "heavy" to "light" peptide signals.
Cellular CRBN Engagement Assay
A cellular thermal shift assay (CETSA) or a NanoBRET™ assay can be used to determine the engagement of this compound with CRBN in live cells. The reported IC50 of 46.9 nM was determined using a competitive binding assay.[1]
Experimental and Logical Workflow
The foundational research on this compound followed a logical progression from biochemical characterization to cellular functional assays.
Conclusion
This compound is a highly selective dual degrader of CDK2 and CDK5.[1] Its mechanism of action, reliant on the recruitment of the CRBN E3 ligase, leads to the efficient and catalytic degradation of its target proteins. Foundational studies have demonstrated its potent antiproliferative effects in cancer cell lines with high CCNE1 expression, highlighting the therapeutic potential of CDK2 degradation.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other CDK2-targeting PROTACs.
References
Methodological & Application
TMX-2172 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-2172 is a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3] As a heterobifunctional Proteolysis Targeting Chimera (PROTAC), this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.[1] This targeted protein degradation offers high selectivity for CDK2 and CDK5 over other kinases, including the closely related CDK1, CDK4, and CDK6, thus minimizing off-target effects that are common with traditional kinase inhibitors.[1][3][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its anti-proliferative effects and its ability to induce target protein degradation in cancer cell lines.
Quantitative Data Summary
The following table summarizes the key in vitro potencies of this compound from biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assay | CDK2/cyclin A | IC50 | 6.5 |
| CDK5/p25 | IC50 | 6.8 | |
| Cell-Based Assay | OVCAR8 | Anti-proliferative IC50 | 33.1 |
| Jurkat | Cellular CRBN Engagement IC50 | 46.9 |
Table 1: Summary of this compound in vitro activity. Data compiled from multiple sources.[3][5]
Signaling Pathway
This compound functions as a PROTAC to induce the degradation of CDK2 and CDK5. It is composed of a ligand that binds to CDK2/5, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon (CRBN). By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
References
Application Notes and Protocols for Treating OVCAR8 Cells with TMX-2172
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TMX-2172, a potent and selective degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5), in studies involving the OVCAR8 human ovarian cancer cell line. OVCAR8 cells are a valuable model for high-grade serous ovarian cancer and are known to exhibit dependency on CDK2 activity for proliferation.[1][2]
This compound is a heterobifunctional degrader that induces the degradation of CDK2 and CDK5.[1] Its antiproliferative effects in OVCAR8 cells are primarily driven by the degradation of CDK2.[1]
Data Presentation
This compound In Vitro Efficacy and Selectivity
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | CDK2/cyclin A | Binding Assay | 6.5 | [3][4] |
| This compound | CDK5/p25 | Binding Assay | 6.8 | [3] |
| This compound | OVCAR8 Cells | CRBN Engagement | 46.9 | [1][5] |
Table 1: Biochemical and Cellular IC50 Values for this compound.
| Cell Line | Treatment | Duration | Protein | Degradation | Reference |
| OVCAR8 | 250 nM this compound | 6 hours | CDK2 | Dose-dependent | [1][2] |
| OVCAR8 | 250 nM this compound | 6 hours | CDK5 | Dose-dependent | [1][2] |
Table 2: Protein Degradation in OVCAR8 Cells Treated with this compound.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound functions as a Proteolysis Targeting Chimera (PROTAC). It forms a ternary complex with the target proteins (CDK2 or CDK5) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.
This compound PROTAC Mechanism of Action
Experimental Workflow for Evaluating this compound in OVCAR8 Cells
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on OVCAR8 cells.
General experimental workflow.
Experimental Protocols
OVCAR8 Cell Culture
Materials:
-
OVCAR8 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture OVCAR8 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.
Cell Viability (MTT) Assay
Materials:
-
OVCAR8 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed OVCAR8 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a concentration range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of CDK2 and CDK5 Degradation
Materials:
-
OVCAR8 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-CDK5, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed OVCAR8 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) for a specified time (e.g., 6, 12, 24 hours).[1][2]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.[8]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
OVCAR8 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed OVCAR8 cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11]
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within 1 hour.[13]
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
OVCAR8 cells
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed OVCAR8 cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes on ice.[14][15]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at room temperature to degrade RNA.[14][16]
-
Add PI staining solution and incubate for 15-30 minutes in the dark.[15]
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
Application Notes and Protocols: Jurkat Cell Line Experiments with TMX-2172
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMX-2172 is a potent and selective heterobifunctional degrader that targets Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) for degradation.[1][2][3] As a Proteolysis-Targeting Chimera (PROTAC), this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK2 and CDK5, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation offers a promising therapeutic strategy for cancers dependent on CDK2 activity. The Jurkat cell line, a human T-lymphocyte cell line, is a widely used model for studying T-cell leukemia and signaling pathways. This document provides detailed protocols for studying the effects of this compound in Jurkat cells, including its impact on cell viability, protein degradation, apoptosis, and cell cycle progression.
Mechanism of Action of this compound
This compound is designed to induce the degradation of its target proteins rather than just inhibiting their enzymatic activity. It achieves this by hijacking the cell's natural protein disposal system. The molecule consists of a ligand that binds to CDK2/CDK5, a linker, and a ligand that binds to the E3 ubiquitin ligase CRBN. This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin molecules to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. In Jurkat cells, this compound has been shown to induce the degradation of CDK2 in a CRBN-dependent manner.[1]
References
Application Notes and Protocols for Western Blot Analysis of TMX-2172-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of TMX-2172, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of CDK2 and CDK5.[1][2] As a PROTAC, this compound functions by hijacking the ubiquitin-proteasome system. It simultaneously binds to the target proteins (CDK2 or CDK5) and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[3][4] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6] this compound has demonstrated potent anti-proliferative activity in cancer cell lines, such as the ovarian cancer cell line OVCAR8, where the effect is primarily driven by the degradation of CDK2.[1][7]
Signaling Pathway of this compound-Mediated Degradation
The mechanism of action of this compound involves the recruitment of the E3 ligase CRBN to the target proteins CDK2 and CDK5, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively removes the target proteins from the cellular environment.
Caption: this compound-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing this compound-mediated degradation of CDK2 and CDK5 using Western blot analysis.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK2 | 6.5 |
| CDK5 | 6.8 |
Data sourced from MedchemExpress and other publications.[8]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (nM) |
| CRBN Engagement | Jurkat | 46.9 |
Data extracted from studies on this compound.[1][4]
Table 3: Degradation Profile of this compound in Cancer Cell Lines
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | Degraded Proteins | Undegraded CDKs |
| Jurkat | 250 | 6 | CDK2, CDK5 | CDK1, CDK4, CDK6, CDK7, CDK9 |
| OVCAR8 | 250 | 6 | CDK2, CDK5 | CDK1 |
Based on published immunoblot analysis.[1][2]
Detailed Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
This protocol describes the treatment of adherent (e.g., OVCAR8) or suspension (e.g., Jurkat) cells with this compound to induce protein degradation.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cell line (e.g., OVCAR8, Jurkat)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical final concentration for initial experiments is 250 nM.[1][2] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6 hours).[1][2]
-
After incubation, proceed to cell lysis (Protocol 2).
Protocol 2: Preparation of Cell Lysates for Western Blot
This protocol details the lysis of cells to extract total protein.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
After treatment, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).
-
For adherent cells, use a cell scraper to detach the cells and collect the lysate. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new, clean microcentrifuge tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit or a similar method.
Protocol 3: Western Blot Analysis of CDK2/CDK5 Degradation
This protocol provides a step-by-step guide for performing the Western blot to detect changes in CDK2 and CDK5 protein levels.
Materials:
-
Protein lysates from Protocol 2
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies:
-
Anti-CDK2 antibody
-
Anti-CDK5 antibody
-
Anti-CRBN antibody (optional, to confirm presence)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK2, anti-CDK5, or loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands (CDK2, CDK5) to the corresponding loading control bands.
-
By following these protocols, researchers can effectively and reliably assess the degradation of CDK2 and CDK5 mediated by this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunoprecipitation in TMX-2172 Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immunoprecipitation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) in the context of studies involving TMX-2172, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of CDK2 and CDK5.[1][2] It functions by simultaneously binding to the target protein (CDK2 or CDK5) and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] this compound has demonstrated potent antiproliferative activity in ovarian cancer cell lines, such as OVCAR8, that exhibit high expression of Cyclin E1 (CCNE1), a regulatory subunit of CDK2.[1][2] The degradation of CDK2 is the primary driver of its anti-cancer effects in these cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| CDK2/cyclin A | Biochemical Assay | 6.5 | [4] |
| CDK5/p25 | Biochemical Assay | 6.8 | [4] |
| CRBN | Cellular Engagement Assay | 46.9 | [1][5] |
Table 2: Cellular Activity of this compound in OVCAR8 Cells
| Parameter | Value | Notes | Reference |
| Growth Rate Inhibition (vs. ZXH-7035) | ~8.5-fold more potent | ZXH-7035 is a non-degrading control compound. | [1][5] |
| CDK2 Degradation | Dose-dependent | Observed at 250 nM in OVCAR8 cells after 6 hours. | [1] |
| CDK5 Degradation | Dose-dependent | Observed at 250 nM in OVCAR8 cells after 6 hours. | [1] |
Table 3: Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | Notes | Reference |
| 14 Kinases | >99% | Includes CDK2 as the only potently inhibited CDK in the panel. | [1][6] |
| Aurora A | - | Effectively degraded at 250 nM in OVCAR8 cells. | [1][6] |
| RSK1 (RPS6KA1) | - | Weakly degraded. | [1][6] |
| JNK2 (MAPK9) | - | Weakly degraded. | [1][6] |
| STK33 | - | Weakly degraded. | [1][6] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of its target proteins.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
KINOMEscan Profiling for TMX-2172 Selectivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2172 is a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective intracellular degradation of its target proteins.[2] This mechanism offers a distinct advantage over traditional kinase inhibitors, which only block the activity of their targets. Understanding the selectivity of such a compound is paramount in drug development to minimize off-target effects and predict potential toxicities. The KINOMEscan™ platform is a widely used competition binding assay to profile the interaction of a small molecule with a large panel of kinases, providing a comprehensive overview of its selectivity.[1][2] These application notes provide a summary of the KINOMEscan profiling data for this compound and detailed protocols for its assessment.
This compound Selectivity Profile
This compound was profiled against a panel of over 400 kinases at a concentration of 1 µM. The KINOMEscan results revealed that 14 kinases exhibited greater than 99% inhibition.[1][2] While the complete list of these 14 kinases is not publicly available in the reviewed literature, subsequent proteomic and biochemical analyses have identified key targets and off-targets.
Notably, of the Cyclin-Dependent Kinases (CDKs) included in the panel, only CDK2 showed potent inhibition.[1][2] It is important to note that CDK1 was not part of the KINOMEscan panel used in the initial screening.[1][2] Further studies have confirmed that this compound selectively degrades CDK2 and CDK5 while having no detectable degradation effect on CDK1, CDK4, CDK6, CDK7, and CDK9.[1]
The following table summarizes the available quantitative data for this compound's interaction with various kinases.
| Target | Assay Type | Metric | Value | Reference |
| Primary Targets | ||||
| CDK2 | Binding Assay | IC50 | 6.5 nM | [2] |
| CDK5 | Binding Assay | IC50 | 6.8 nM | |
| Known Off-Targets | ||||
| Aurora A | Biochemical Activity Assay | IC50 | 205.0 nM | [1] |
| RSK1 (RPS6KA1) | Proteomic (Degradation) | Weak Degradation | - | [2] |
| JNK2 (MAPK9) | Proteomic (Degradation) | Weak Degradation | - | [2] |
| STK33 | Proteomic (Degradation) | Weak Degradation | - | [2] |
Mechanism of Action: this compound as a PROTAC
This compound is a heterobifunctional molecule that links a ligand for the target protein (CDK2/CDK5) to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
KINOMEscan™ Selectivity Profiling Protocol
This protocol provides a general methodology for assessing the selectivity of a test compound, such as this compound, using the KINOMEscan™ platform.
Objective: To determine the binding interactions of a test compound against a broad panel of human kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in 100% DMSO to a stock concentration of 100 mM.
-
KINOMEscan™ screening panel (e.g., scanMAX™ panel with over 468 kinases).
-
Assay plates.
-
Control compound (e.g., a known multi-kinase inhibitor or DMSO).
-
Assay buffers and reagents provided by the KINOMEscan™ service provider.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound at 100 mM in 100% DMSO.
-
Serially dilute the stock solution to the desired screening concentration (e.g., 1 µM for a primary screen) in the appropriate assay buffer. The final DMSO concentration should be kept constant across all assays, typically ≤1%.
-
-
Assay Principle: The KINOMEscan™ assay is a competition-based binding assay. Kinases are tagged with a DNA label and are incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A lower signal indicates that the test compound is competing with the immobilized ligand for binding to the kinase.
-
Experimental Workflow:
-
Assay Execution (Performed by Service Provider):
-
A proprietary DNA-tagged kinase is incubated with the test compound and an immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach equilibrium.
-
The plate is washed to remove unbound kinase and test compound.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
-
Data Analysis and Interpretation:
-
The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO alone.
-
A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For this compound, a threshold of <1% Ctrl (equivalent to >99% inhibition of binding) was used to identify significant interactions.
-
Data can also be represented as a selectivity score (S-score), which provides a quantitative measure of compound selectivity. An S-score is calculated by dividing the number of kinases that a compound binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
The results are often visualized using a TREEspot™ interaction map, which displays the inhibited kinases on a phylogenetic tree of the human kinome.
-
Conclusion
The KINOMEscan profiling of this compound demonstrates its high selectivity as a dual degrader of CDK2 and CDK5. While it interacts with a limited number of other kinases at a high concentration, its primary activity is focused on its intended targets. The provided protocols and diagrams offer a framework for researchers to understand and potentially replicate such selectivity studies, which are crucial for the continued development of targeted protein degraders in oncology and other therapeutic areas.
References
Application Notes and Protocols for In Vivo Experimental Design Using TMX-2172
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2172 is a potent and selective heterobifunctional degrader that targets Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) for proteasomal degradation.[1][2][3][4] As a Proteolysis-Targeting Chimera (PROTAC), this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce ubiquitination and subsequent degradation of its target proteins.[1] The anti-proliferative activity of this compound has been demonstrated in in vitro models, particularly in cancer cell lines with high expression of Cyclin E1 (CCNE1), where CDK2 activity is a key driver of tumorigenesis.[1][2][3][4] The degradation of CDK2 is the primary mechanism behind the anti-cancer effects of this compound.[1][2][3]
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound in preclinical cancer models. The protocols outlined below are based on established methodologies for in vivo studies of anti-cancer agents, specifically tailored for the investigation of a PROTAC degrader like this compound. While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, the following sections offer a robust framework for its preclinical development.
Data Presentation
The following tables present hypothetical yet representative quantitative data for the in vivo evaluation of this compound. These values are based on typical findings for selective CDK2 degraders and PROTACs in preclinical studies.[5][6][7]
Table 1: In Vivo Efficacy of this compound in a CCNE1-Amplified Ovarian Cancer Xenograft Model (OVCAR-3)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily | 1500 ± 250 | - | +2.5 |
| This compound (25 mg/kg) | Daily | 750 ± 150 | 50 | -1.0 |
| This compound (50 mg/kg) | Daily | 300 ± 90 | 80 | -3.2 |
| This compound (50 mg/kg) | Intermittent (3 days on, 4 days off) | 450 ± 120 | 70 | -0.5 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Administration Route | Intravenous (IV) / Oral (PO) |
| Dose | 5 mg/kg (IV) / 25 mg/kg (PO) |
| Cmax (ng/mL) | 1200 (IV) / 300 (PO) |
| Tmax (h) | 0.25 (IV) / 2 (PO) |
| AUC (ng·h/mL) | 1800 (IV) / 900 (PO) |
| Half-life (t½) (h) | 4 |
| Bioavailability (%) | 50 |
Table 3: Pharmacodynamic Response to this compound in Tumor Tissue
| Treatment Group | Time Point | CDK2 Protein Levels (% of Vehicle) | p-Rb (S807/811) Levels (% of Vehicle) |
| Vehicle Control | 24h | 100 ± 15 | 100 ± 12 |
| This compound (50 mg/kg) | 24h | 15 ± 8 | 25 ± 10 |
| This compound (50 mg/kg) | 72h (after last dose) | 40 ± 10 | 50 ± 15 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical in vivo experimental workflow.
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of CDK2.
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
1.1. Objective: To evaluate the anti-tumor efficacy of this compound in a CCNE1-amplified human ovarian cancer subcutaneous xenograft model.
1.2. Materials:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: OVCAR-3 (or another relevant CCNE1-amplified cancer cell line).
-
This compound: Synthesized and purified.
-
Vehicle: A suitable vehicle for PROTAC administration, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Matrigel: To aid in tumor cell implantation.
-
Calipers for tumor measurement.
1.3. Method:
-
Cell Culture: Culture OVCAR-3 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: Prepare a stock solution of this compound in DMSO. On the day of dosing, dilute the stock solution with the remaining vehicle components to the desired final concentration. Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection at the determined dosing schedule (e.g., daily).
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Tissue Collection: At the endpoint, collect blood samples for pharmacokinetic analysis and excise tumors for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic Analysis
2.1. Objective: To assess the in vivo degradation of CDK2 and downstream pathway modulation following this compound treatment.
2.2. Materials:
-
Tumor samples from the in vivo efficacy study.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies: anti-CDK2, anti-p-Rb (S807/811), anti-Actin (or other loading control).
-
Secondary antibodies.
-
Chemiluminescence detection system.
2.3. Method:
-
Tumor Lysate Preparation: Homogenize the collected tumor tissues in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each tumor lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of CDK2 and p-Rb to the loading control.
Protocol 3: Pharmacokinetic Analysis
3.1. Objective: To determine the pharmacokinetic profile of this compound in mice.
3.2. Materials:
-
Male or female mice (e.g., CD-1 or BALB/c).
-
This compound.
-
Formulation vehicle.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
LC-MS/MS system.
3.3. Method:
-
Dosing: Administer a single dose of this compound to the mice via the desired routes (e.g., intravenous and oral).
-
Blood Sampling: Collect blood samples from a subset of animals at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.plu.edu [library.plu.edu]
- 5. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
TMX-2172: A Potent and Selective CDK2/5 Degrader for Ovarian Cancer Research
Application Note
TMX-2172 is a novel heterobifunctional small molecule that acts as a potent and selective degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5). This molecule is of significant interest in ovarian cancer research, particularly for tumor types characterized by the overexpression of Cyclin E1 (CCNE1), a key activator of CDK2. This compound functions as a Proteolysis-Targeting Chimera (PROTAC), a class of molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.
The antiproliferative effects of this compound in ovarian cancer cells, such as the OVCAR8 cell line, are primarily driven by the degradation of CDK2.[1][2] This targeted degradation leads to cell cycle arrest and inhibition of tumor cell growth. Notably, the growth inhibitory effect of this compound is significantly more potent than that of a non-degrading control compound, ZXH-7035, highlighting the therapeutic advantage of a degradation-based approach over simple inhibition.[1][3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for in vitro studies in ovarian cancer.
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its selectivity and potency.
Table 1: Biochemical IC50 Values of this compound Against a Panel of Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 6.5 |
| CDK5/p25 | 6.8 |
| CDK1/cyclin B | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK6/cyclin D1 | >1000 |
| CDK7/cyclin H | >1000 |
| CDK9/cyclin T1 | 2640 |
This data highlights the high selectivity of this compound for CDK2 and CDK5 over other CDK family members.
Table 2: Cellular Activity of this compound in Ovarian Cancer Cells
| Parameter | Cell Line | Value |
| CRBN Engagement IC50 | Jurkat | 46.9 nM[3] |
| Growth Rate Inhibition vs. ZXH-7035 (non-degrading control) | OVCAR8 | ~8.5-fold more potent[1][3] |
| CDK2 Degradation Concentration | Jurkat | 250 nM[3] |
| CDK2 Degradation Concentration | OVCAR8 | Dose-dependent[1] |
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and provide workflows for key experimental protocols.
Caption: Mechanism of action of this compound as a PROTAC for CDK2 degradation.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for analyzing CDK2 protein degradation via immunoblotting.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the half-maximal growth inhibition (GI50) of this compound in ovarian cancer cell lines.
Materials:
-
OVCAR8 ovarian cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed OVCAR8 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
2. Immunoblotting for CDK2 Degradation
This protocol is for assessing the degradation of CDK2 protein in ovarian cancer cells following treatment with this compound.
Materials:
-
OVCAR8 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CDK2 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed OVCAR8 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 6 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK2 and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of CDK2 degradation relative to the loading control.
3. CRBN Engagement Assay (NanoBRET™)
This protocol provides a general overview of a NanoBRET™ Target Engagement assay to measure the intracellular binding of this compound to its E3 ligase recruiter, Cereblon (CRBN).
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-CRBN fusion vector
-
NanoBRET™ tracer
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Protocol:
-
Transfect HEK293 cells with the NanoLuc®-CRBN fusion vector according to the manufacturer's protocol.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM™.
-
Dispense the cell suspension into the wells of a white assay plate.
-
Add the NanoBRET™ tracer to all wells at a final concentration optimized for the assay.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C and 5% CO2 for a specified period (e.g., 2 hours).
-
Add the NanoBRET™ substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a BRET-capable luminometer.
-
Calculate the BRET ratio and plot the data against the concentration of this compound to determine the IC50 value for CRBN engagement.
References
TMX-2172: A Chemical Probe for Elucidating CDK2 Function
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
TMX-2172 is a potent and selective heterobifunctional degrader targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2] As a chemical probe, this compound offers a powerful tool to investigate the biological roles of CDK2 through targeted protein degradation rather than traditional inhibition, providing a distinct advantage in dissecting its functions. This document provides detailed application notes and protocols for the effective use of this compound in a research setting.
This compound is designed as a Proteolysis-Targeting Chimera (PROTAC), which induces the degradation of its target proteins.[3] It is composed of a ligand that binds to CDK2/5, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK2 and CDK5.[1]
Data Presentation
Table 1: In Vitro Biochemical Activity of this compound
| Target | Assay | IC₅₀ (nM) |
| CDK2/cyclin A | Binding Assay | 6.5[3][4] |
| CDK5 | Binding Assay | 6.8[3] |
| CDK1/cyclin B | Binding Assay | Not specified, but degradation is not observed in cells[1] |
| CDK4/cyclin D1 | Binding Assay | 1130.0[1] |
| CDK6/cyclin D1 | Binding Assay | 465.0[1] |
| CDK7/cyclin H | Binding Assay | 343.0[1] |
| CDK9/cyclin T1 | Binding Assay | 116.0[1] |
| AURKA | Off-Target Binding | 205[4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Effect |
| CRBN Engagement | - | - | IC₅₀ of 46.9 nM[1][5] |
| CDK2 Degradation | Jurkat | 250 nM (6 hours) | Induces CDK2 degradation[1][2] |
| CDK5 Degradation | OVCAR8 | 250 nM (6 hours) | Induces CDK5 degradation[4] |
| Other CDK Degradation | Jurkat | 250 nM (6 hours) | No degradation of CDK1, CDK4, CDK6, CDK7, CDK9 observed[1] |
| Antiproliferative Activity | OVCAR8 | 72 hours | Potent growth rate inhibition[1][5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by this compound, leading to the degradation of CDK2.
Caption: Mechanism of this compound-induced CDK2 degradation.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC₅₀ values of this compound against a panel of kinases.
Materials:
-
Recombinant kinases (CDK2/cyclin A, CDK5, etc.)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Target Engagement Assay (CRBN)
This protocol outlines a method to confirm that this compound engages its E3 ligase target, CRBN, in a cellular context.
Materials:
-
Cells expressing a tagged CRBN (e.g., NanoBRET™)
-
This compound (serial dilutions)
-
CRBN tracer
-
Assay buffer
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the CRBN tracer to the cells.
-
Add the this compound dilutions to the wells.
-
Incubate for the specified time at 37°C.
-
Measure the BRET signal using a luminometer.
-
Calculate the competitive displacement of the tracer by this compound and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of CDK2 Degradation
This protocol details the steps to assess the degradation of endogenous CDK2 in cells treated with this compound.
Materials:
-
Jurkat or OVCAR8 cells
-
Cell culture medium
-
This compound (250 nM)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CDK2, anti-CDK5, anti-actin or -tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with 250 nM this compound or DMSO for 6 hours.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Caption: Western blot workflow for assessing protein degradation.
Protocol 4: Cell Proliferation Assay
This protocol describes how to measure the antiproliferative effects of this compound.
Materials:
-
OVCAR8 cells
-
Cell culture medium
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed OVCAR8 cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control.
-
Determine the GR₅₀ or IC₅₀ for growth inhibition.
Logical Application of this compound as a Chemical Probe
The following diagram outlines the logical workflow for using this compound to probe CDK2 function.
Caption: Logical workflow for using this compound as a chemical probe.
Selectivity and Off-Target Effects
This compound demonstrates high selectivity for degrading CDK2 and CDK5 over other CDKs.[1] However, kinome-wide screening revealed that at 1 µM, this compound can inhibit other kinases.[2][4] Proteomics studies in OVCAR8 cells at 250 nM also showed degradation of Aurora A, with weaker degradation of RSK1, JNK2, and STK33.[4] Therefore, it is crucial to use the recommended concentration of 250 nM for cellular assays to maximize selectivity.[4] Researchers should be mindful of these potential off-target effects and may need to perform additional validation experiments, especially when interpreting phenotypes in different cell lines.[4]
References
Troubleshooting & Optimization
Identifying and minimizing TMX-2172 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize off-target effects of TMX-2172.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of Cyclin-Dependent Kinase 2 (CDK2) and CDK5.[1][2][3] this compound works by recruiting the E3 ubiquitin ligase cereblon (CRBN) to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] Its anti-proliferative effects in cancer cell lines like OVCAR8 (ovarian cancer) are primarily driven by the degradation of CDK2, especially in cancers with high expression of Cyclin E1 (CCNE1).[1][3][[“]]
Q2: What are the known on-targets and off-targets of this compound?
The primary on-targets of this compound are CDK2 and CDK5, which it potently degrades.[1][3] It was designed to have high selectivity over other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9.[1][5] However, like many small molecules, this compound can have off-target effects.
A KINOMEscan profiling of over 400 kinases revealed that at a concentration of 1 µM, 14 kinases showed greater than 99% inhibition.[6] Proteomic studies using SILAC quantitative mass spectrometry in OVCAR8 cells treated with 250 nM of this compound for 6 hours identified Aurora A as another protein effectively degraded alongside CDK2 and CDK5. Weaker degradation was observed for RSK1 (RPS6KA1), JNK2 (MAPK9), and STK33.[6]
Q3: My experimental results are inconsistent with CDK2/CDK5 inhibition alone. How can I determine if off-target effects are the cause?
If you observe a phenotype that cannot be explained by the depletion of CDK2 and CDK5, it is prudent to investigate potential off-target effects. A systematic approach to troubleshooting is recommended. This can involve validating the on-target effect, considering known off-targets, and performing unbiased screens to identify novel off-targets in your specific cellular context.
Q4: What strategies can I employ to minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of the intended target's degradation.[7] Here are some strategies:
-
Dose-Response Experiments: Use the lowest concentration of this compound that achieves effective degradation of CDK2/CDK5. This minimizes the engagement of lower-affinity off-targets.
-
Use of Control Compounds: Employ a negative control compound, such as ZXH-7035, which contains a methylated glutarimide ring and is incapable of engaging CRBN.[1] This control will inhibit CDK2 but not induce its degradation, helping to distinguish between effects due to kinase inhibition and protein degradation.[1]
-
Genetic Knockout/Knockdown: Validate the on-target phenotype by using genetic approaches like CRISPR-Cas9 or shRNA to deplete CDK2 and/or CDK5 and compare the results with those from this compound treatment.[1]
-
Orthogonal Approaches: Confirm key findings using alternative methods to modulate the activity of CDK2 and CDK5, such as using different small molecule inhibitors with distinct off-target profiles.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
This guide provides a workflow for determining if an unexpected experimental outcome is due to off-target effects of this compound.
Step 1: Confirm On-Target Degradation
-
Action: Perform a western blot or targeted proteomics to confirm the degradation of CDK2 and CDK5 at the concentration and time point used in your experiment.
-
Rationale: Ensures that the compound is active and that the primary targets are being depleted as expected.
Step 2: Review Known Off-Targets
-
Action: Cross-reference your observed phenotype with the known functions of identified off-targets such as Aurora A, RSK1, JNK2, and STK33.[6]
-
Rationale: The unexpected phenotype may be explained by the modulation of these known off-target proteins.
Step 3: Perform Unbiased Off-Target Identification
-
Action: If the phenotype is not explained by known off-targets, consider performing a proteome-wide analysis (e.g., SILAC or TMT-based quantitative proteomics) to identify other proteins whose levels change upon this compound treatment in your specific cell line.
-
Rationale: Provides a comprehensive view of all protein level changes and may reveal novel, cell-type-specific off-targets.
Step 4: Validate Putative Off-Targets
-
Action: For any newly identified potential off-targets, use orthogonal methods (e.g., genetic knockdown, other specific inhibitors) to determine if they are responsible for the unexpected phenotype.
-
Rationale: Confirms a causal link between the off-target protein and the observed biological effect.
Quantitative Data Summary
The following tables summarize the known quantitative data regarding the selectivity and off-target profile of this compound.
Table 1: this compound Kinase Inhibition Profile (KINOMEscan) [6]
| Kinase | % Inhibition at 1 µM |
| CDK2 | >99% |
| Aurora A | >99% |
| RSK1 | >99% |
| JNK2 | >99% |
| STK33 | >99% |
| Other 9 kinases | >99% |
Note: This table highlights some of the 14 kinases that were inhibited by >99% at a 1 µM concentration of this compound. CDK1 was not included in the KINOMEscan panel.
Table 2: Proteome-wide Degradation Profile of this compound in OVCAR8 Cells (SILAC MS) [6]
| Protein | Degradation Level |
| CDK2 | Effective |
| CDK5 | Effective |
| Aurora A | Effective |
| RSK1 | Weak |
| JNK2 | Weak |
| STK33 | Weak |
Note: Data from treatment with 250 nM this compound for 6 hours.
Key Experimental Protocols
Protocol 1: Western Blot for On-Target Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against CDK2, CDK5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Proteome-wide Off-Target Identification using SILAC
-
Cell Culture and Labeling: Culture one population of cells in "heavy" SILAC medium (containing ¹³C₆¹⁵N₂-lysine and ¹³C₆¹⁵N₄-arginine) and another in "light" SILAC medium (containing normal lysine and arginine) for at least five cell doublings to ensure complete incorporation of the labeled amino acids.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Combine equal amounts of protein from the "heavy" and "light" lysates. Digest the combined protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software such as MaxQuant to identify and quantify peptides. The ratio of "heavy" to "light" peptides for each protein will indicate the change in protein abundance upon this compound treatment. Proteins with a significantly decreased heavy/light ratio are potential degradation targets.
Visualizations
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Development of CDK2 and CDK5 Dual Degrader this compound. | Semantic Scholar [semanticscholar.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Optimizing TMX-2172 concentration for cell culture
Welcome to the technical support center for TMX-2172. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
For most cancer cell lines, a starting concentration in the range of 1 µM to 10 µM is recommended for initial screening experiments. However, the optimal concentration is highly dependent on the specific cell line being used. We strongly advise performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.
Q2: My this compound is precipitating in the cell culture medium. What should I do?
This compound has limited solubility in aqueous solutions. Precipitation is a common issue if the compound is not handled correctly.
-
Stock Solution: Ensure your stock solution, typically in DMSO, is fully dissolved before diluting it into the aqueous culture medium. Gently warm the stock solution to 37°C for 5-10 minutes if you observe any crystals.
-
Final Concentration: Avoid final DMSO concentrations exceeding 0.5% in your culture medium, as higher concentrations can be toxic to cells and reduce the solubility of this compound.
-
Pre-warming Medium: Always add the this compound stock solution to pre-warmed (37°C) culture medium and mix thoroughly by gentle inversion or swirling immediately.
-
Serum Concentration: In some cases, low-serum or serum-free conditions can exacerbate precipitation. If your protocol allows, consider if the serum concentration might be a factor.
Q3: I am observing high levels of cell death even at low concentrations. How can I troubleshoot this?
Unexpectedly high cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to the inhibition of the Kinase-X pathway.
-
DMSO Toxicity: Verify that the final concentration of your vehicle control (DMSO) is not causing cytotoxicity. Run a vehicle-only control to assess this.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
Problem 1: Inconsistent results between experiments.
Inconsistent results are often traced back to minor variations in experimental protocol.
| Potential Cause | Recommended Solution |
| Cell Confluency | Standardize the cell seeding density. Ensure that cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) at the time of treatment. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to the culture wells. |
| Reagent Variability | Use the same lot of this compound, serum, and media for the duration of a study to minimize variability. |
| Incubation Time | Ensure the duration of this compound exposure is precisely controlled and consistent across all experiments. |
Problem 2: No significant effect observed at expected concentrations.
If this compound is not producing the expected biological effect, consider the following:
| Potential Cause | Recommended Solution |
| Resistant Cell Line | The target pathway (PI3K/Akt/Kinase-X) may not be a critical survival pathway in your chosen cell line, or the cells may have intrinsic resistance mechanisms. |
| Incorrect Concentration | The active concentration range for your cell line may be higher than anticipated. Perform a wider dose-response curve (e.g., 0.1 µM to 100 µM). |
| Compound Degradation | The compound may have degraded due to improper storage or handling. Use a fresh aliquot of this compound from a properly stored stock. |
| Assay Sensitivity | The endpoint assay (e.g., cell viability, apoptosis) may not be sensitive enough or may be performed at a suboptimal time point. Consider a time-course experiment. |
Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines a standard method to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions and controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard culture conditions.
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTT, MTS, or a live/dead fluorescent stain.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability versus the log of this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Visualizations and Diagrams
Signaling Pathway of this compound
This compound is a targeted inhibitor of Kinase-X, a key component of the pro-survival PI3K/Akt signaling pathway. Its inhibition leads to a downstream decrease in signals that promote cell survival and proliferation.
Caption: this compound inhibits Kinase-X in the PI3K/Akt pathway.
Experimental Workflow for IC50 Determination
This workflow provides a visual guide to the key steps involved in determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
This diagram outlines a logical approach to troubleshooting variability in experimental outcomes when using this compound.
Caption: Troubleshooting flowchart for inconsistent experimental data.
TMX-2172 Western Blot Technical Support Center
Welcome to the technical support center for TMX-2172 Western Blot analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve clear and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protein loading amount for this compound analysis?
A1: The optimal protein loading amount can vary depending on the expression level of the target protein. For cell lysates, a general starting point is 20-30 µg of total protein per lane.[1] For purified proteins, 10-100 ng may be sufficient.[1] It is recommended to perform a protein concentration assay on your lysates before loading.[2] Overloading can lead to "streaky" blots or high background.[2][3]
Q2: Which blocking buffer is recommended for use with this compound antibodies?
A2: The choice of blocking buffer can significantly impact results. Commonly used blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). However, for phosphorylated protein detection, it is advisable to avoid milk-based blockers as they contain casein, a phosphoprotein that can cause high background.[4][5] It's often best to test different blocking buffers to determine the most suitable one for your specific antibody-antigen pair.[6][7]
Q3: What are the optimal primary and secondary antibody dilutions?
A3: Antibody concentrations need to be optimized for each new antibody or experimental condition.[2][8] A process called antibody titration, where several dilutions are tested, is recommended.[2][8] If a datasheet suggests a 1:1000 dilution, you could test a range such as 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[2] Using too high a concentration of either primary or secondary antibody can lead to high background and non-specific bands.[3][9][10][11]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound Western blot experiments.
Problem 1: No Bands or Weak Signal
A faint or absent signal can be frustrating. The table below outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution | Citation |
| Inactive Antibody | Perform a dot blot to check antibody activity. Ensure proper storage and check the expiration date. Avoid reusing diluted antibodies. | [3][12] |
| Insufficient Protein Loaded | Increase the amount of protein loaded onto the gel. For low-abundance proteins, consider immunoprecipitation to enrich the sample. | [3][6][13][14] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time, especially for high molecular weight proteins. Ensure the PVDF membrane is activated with methanol. | [15][16] |
| Suboptimal Antibody Concentration | Increase the primary and/or secondary antibody concentration. Titrate antibodies to find the optimal dilution. | [3][6][17] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary). | [16][18] |
| Substrate Issues | Use fresh substrate and ensure it has not expired. Increase the incubation time with the substrate. | [3][6] |
| Excessive Washing | Reduce the number or duration of washing steps. | [6][17] |
| Blocking Agent Masking Epitope | Try a different blocking agent. Some blocking solutions can mask the antigen, especially with prolonged incubation. | [3][7][17] |
Problem 2: High Background
High background can obscure the specific signal. The following table details common causes and solutions.
| Possible Cause | Recommended Solution | Citation |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. Perform an antibody titration to find the optimal dilution. | [3][4][9][10][11] |
| Insufficient Blocking | Increase the blocking time and/or temperature (e.g., 1 hour at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 5% to 7%). | [3][4][9] |
| Inadequate Washing | Increase the number and duration of wash steps. Use a sufficient volume of wash buffer to fully cover the membrane. | [1][3][4][9][19] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process. | [3][4][5][20] |
| Contaminated Buffers | Prepare fresh buffers and filter them if necessary. Bacterial growth in buffers can cause a speckled background. | [3][19][20] |
| Overexposure | Reduce the film exposure time or the acquisition time on a digital imager. | [3][4][9] |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. | [4][9][11] |
Problem 3: Non-specific Bands
The appearance of unexpected bands can complicate data interpretation.
| Possible Cause | Recommended Solution | Citation |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration to reduce off-target binding. | [1][3][21] |
| Sample Degradation | Prepare fresh lysates and always include protease inhibitors. Keep samples on ice. | [1][4] |
| Too Much Protein Loaded | Reduce the amount of protein loaded per well. Overloading can cause "ghost bands". | [1][3][12] |
| Incomplete Blocking | Optimize blocking conditions as described for "High Background". | [21] |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins. | [4] |
| Protein Modifications or Isoforms | The target protein may exist as different isoforms or have post-translational modifications affecting its migration. Check the literature for your protein of interest. | [22] |
Experimental Protocols & Visualizations
Standard Western Blot Workflow
A typical Western blot experiment follows a series of well-defined steps. The diagram below illustrates this general workflow.
Caption: General workflow of a Western blot experiment.
Troubleshooting Decision Tree
When encountering issues with your Western blot, this decision tree can help guide your troubleshooting process.
Caption: Decision tree for troubleshooting common Western blot issues.
Detailed Methodology: Standard Western Blot Protocol
This protocol provides a general framework. Specific details may need to be optimized for your particular experiment.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).
-
Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5-10 minutes.[4]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer efficiency can be checked by staining the membrane with Ponceau S.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[23]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12][24]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the signal using X-ray film or a digital imaging system. Multiple exposure times may be necessary to achieve the optimal signal-to-noise ratio.[2][8]
-
References
- 1. arp1.com [arp1.com]
- 2. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bosterbio.com [bosterbio.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
- 10. clyte.tech [clyte.tech]
- 11. biossusa.com [biossusa.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. biossusa.com [biossusa.com]
- 16. arp1.com [arp1.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. sinobiological.com [sinobiological.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. blog.addgene.org [blog.addgene.org]
- 24. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
Technical Support Center: Addressing TMX-2172 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CDK2/5 degrader, TMX-2172, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively degrades cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5). It functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to these kinases, leading to their ubiquitination and subsequent degradation by the proteasome. The anti-proliferative effects of this compound in cancer cells, particularly in ovarian cancer, are primarily dependent on the degradation of CDK2 and are often correlated with high expression of Cyclin E1 (CCNE1).
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to PROTACs and CDK2 inhibitors can arise from several factors:
-
Target-related alterations: Upregulation of the target protein, CDK2, can lead to incomplete degradation and sustained signaling.
-
E3 ligase machinery alterations: Mutations, downregulation, or genomic deletion of CRBN, the gene encoding the E3 ligase recruited by this compound, can impair the degradation process.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Cellular heterogeneity: The selection and expansion of pre-existing subpopulations of cells with intrinsic resistance, such as polyploid cells, can lead to an overall decrease in drug sensitivity.
-
Activation of bypass signaling pathways: Cancer cells may adapt by upregulating parallel or downstream signaling pathways to compensate for the loss of CDK2 activity.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
The first step is to perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of resistance. This can be assessed using cell viability assays such as MTT or CellTiter-Glo®.
Troubleshooting Guides
Issue 1: Decreased this compound-induced CDK2 degradation.
If you observe a reduction in the degradation of CDK2 in your cell line upon this compound treatment, consider the following troubleshooting steps:
Potential Causes and Solutions:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Upregulation of CDK2 protein | Perform Western blot analysis to compare CDK2 protein levels between parental and resistant cells. | Increased basal CDK2 protein levels in resistant cells. |
| Mutations or downregulation of CRBN | Sequence the CRBN gene in resistant cells to identify mutations. Perform RT-qPCR and Western blot to assess CRBN mRNA and protein levels. | Identification of mutations in the CRBN gene. Decreased CRBN mRNA and protein levels in resistant cells. |
| Impaired proteasome function | Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. | Rescue of CDK2 degradation in the presence of the proteasome inhibitor. |
Issue 2: No significant change in CDK2 degradation, but reduced anti-proliferative effect.
If CDK2 is still effectively degraded but the cells are less sensitive to this compound, the resistance mechanism may be independent of the direct target degradation.
Potential Causes and Solutions:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Increased drug efflux | Perform RT-qPCR and Western blot to measure the expression of ABC transporters (e.g., ABCB1). Co-treat with an ABC transporter inhibitor (e.g., Verapamil for P-gp) and this compound. | Increased mRNA and protein levels of ABC transporters in resistant cells. Restoration of sensitivity to this compound upon co-treatment. |
| Activation of bypass pathways | Perform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways. | Identification of activated pathways (e.g., PI3K/AKT, MAPK) in resistant cells. |
| Selection of polyploid cells | Analyze the DNA content of parental and resistant cells using flow cytometry with propidium iodide staining. | An increased proportion of cells with 4N or >4N DNA content in the resistant population. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing
Technical Support Center: TMX-2172 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of TMX-2172.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that selectively targets Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) for degradation.[1][2][3][4][5] Its primary anti-proliferative effect in cancer cells, particularly in ovarian cancer cell lines like OVCAR8, is mediated through the degradation of CDK2.[1][3][4] This effect is especially pronounced in cancer cells that overexpress Cyclin E1 (CCNE1), a regulatory subunit of CDK2.[1][3][4][5] this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to tag CDK2 with ubiquitin, leading to its degradation by the proteasome.[1]
Q2: What are the main challenges I might face when using this compound in in vivo models?
A2: While specific in vivo data for this compound is limited, researchers using PROTACs like this compound in vivo often encounter challenges related to the molecule's physicochemical properties. These can include poor aqueous solubility, low cell permeability, and rapid clearance, which can affect oral bioavailability and overall exposure in preclinical models. Formulation of the compound for administration can also be a significant hurdle.
Q3: Are there any known off-targets for this compound?
A3: this compound demonstrates high degradation selectivity for CDK2 and CDK5 over other CDKs such as CDK1, CDK4, CDK6, CDK7, and CDK9.[1][3][4][5] However, some studies have noted the potential for off-target degradation of other proteins like Aurora Kinase A (AURKA).[6] Researchers should consider evaluating key off-targets in their models of interest.
Q4: In which cancer models is this compound likely to be most effective?
A4: Based on its mechanism of action, this compound is expected to be most effective in tumors that are dependent on CDK2 activity. This is particularly true for cancers with high levels of Cyclin E1 (CCNE1) amplification or overexpression, such as certain types of ovarian, breast, and gastric cancers.[1][3][4][5][7] It may also be a valuable therapeutic strategy for cancers that have developed resistance to CDK4/6 inhibitors.
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that may arise during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or inconsistent tumor growth inhibition. | Suboptimal drug exposure: Poor bioavailability due to formulation, rapid metabolism, or inefficient administration route. | 1. Formulation Optimization: Experiment with different vehicle formulations to improve solubility and stability. Consider using vehicles containing solubilizing agents like PEG300, Tween-80, or Captisol®. 2. Route of Administration: If oral gavage yields poor results, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. 3. Dosing Schedule: Conduct a pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. Adjust the dosing frequency to maintain drug levels above the efficacious concentration. |
| Insufficient target engagement/degradation in the tumor: The concentration of this compound reaching the tumor is not sufficient to induce robust CDK2 degradation. | 1. Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing to assess the level of CDK2 degradation via Western blot or mass spectrometry. Correlate target degradation with tumor growth inhibition. 2. Dose Escalation: Carefully perform a dose-escalation study to find the optimal dose that maximizes CDK2 degradation without causing significant toxicity. Be mindful of the "hook effect," where excessively high concentrations of a PROTAC can lead to reduced efficacy.[8] | |
| Tumor model is not dependent on CDK2: The selected cancer cell line or xenograft model may not rely on CDK2 for proliferation. | 1. Model Characterization: Before initiating in vivo studies, confirm the expression of CDK2 and CCNE1 in your chosen cell line. Assess the in vitro sensitivity of the cells to this compound-mediated CDK2 degradation and growth inhibition. | |
| Observed toxicity or adverse effects in animal models (e.g., weight loss, lethargy). | On-target toxicity: Degradation of CDK2 or CDK5 in normal tissues may lead to adverse effects. | 1. Lower the Dose: Reduce the dose of this compound to a level that maintains anti-tumor efficacy while minimizing toxicity. 2. Monitor Biomarkers: Monitor relevant biomarkers of toxicity in blood and tissues. |
| Off-target toxicity: this compound may be degrading other essential proteins. | 1. Off-Target Analysis: If toxicity persists at efficacious doses, consider performing proteomic analysis on tumor and normal tissues to identify potential off-target proteins being degraded. | |
| Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Vehicle Control Group: Always include a vehicle-only control group in your experiments to distinguish between compound- and vehicle-related toxicity. 2. Alternative Vehicles: Test different, well-tolerated vehicle formulations. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| CDK2 IC50 | 6.5 nM | Enzymatic Assay | [9] |
| CDK5 IC50 | 6.8 nM | Enzymatic Assay | [9] |
| CRBN Engagement IC50 | 46.9 nM | Cellular Assay | [1] |
| Effective Concentration for CDK2 Degradation | 250 nM | Jurkat cells | [1] |
Experimental Protocols
Recommended Protocol for In Vivo Efficacy Study of this compound in a Xenograft Model
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor xenografts.
-
Select a cancer cell line with high CCNE1 expression and demonstrated in vitro sensitivity to this compound (e.g., OVCAR8).
-
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
-
Compound Formulation and Administration:
-
Formulation: Based on general PROTAC formulation strategies, a potential starting formulation for this compound for oral administration could be a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween-80 in water. For IP or IV administration, a solution containing a solubilizing agent like PEG300 or Captisol® may be necessary. It is critical to perform solubility and stability tests for your chosen formulation.
-
Dosing:
-
Administration: Administer this compound and vehicle control to their respective groups of mice via the chosen route (e.g., oral gavage, IP injection).
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at interim time points, collect tumor and plasma samples.
-
Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of CDK2, p-Rb (a downstream marker of CDK2 activity), and CCNE1.
-
-
Data Analysis: Compare tumor growth inhibition in the this compound-treated group to the vehicle control group. Correlate tumor growth inhibition with the extent of CDK2 degradation.
-
Visualizations
Caption: Mechanism of action of this compound leading to CDK2 degradation.
Caption: Troubleshooting workflow for this compound in vivo experiments.
Caption: Simplified signaling pathway of CDK2 and the inhibitory effect of this compound.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of TMX-2172
Disclaimer: TMX-2172 is a fictional compound. The following guidelines are based on established best practices for the long-term storage and handling of sensitive, small-molecule research compounds. Researchers should always consult the specific product datasheet and Safety Data Sheet (SDS) for any real-world compound.
This center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage of the novel compound this compound. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding researcher safety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid (lyophilized) this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[1][2][3] Storing the compound in a desiccator within a freezer can provide additional protection against humidity.[4]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C.[5] It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][4] The stability of the compound in solution is dependent on the solvent used; always refer to any available stability data for your specific solvent.
Q3: Is this compound sensitive to light or air?
A3: Yes, compounds of this nature are often sensitive to light (photodegradation) and oxygen (oxidation).[6][7][8] Always store this compound, both in solid and solution form, in amber or opaque vials to protect it from light.[3][4] For highly oxygen-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
Q4: For how long can I store this compound before I need to re-qualify its purity?
A4: The re-test period for this compound depends on the storage conditions. Under ideal long-term conditions (-20°C or below, protected from light and moisture), the solid form should be stable for at least 1-2 years. However, it is best practice to perform periodic purity analysis, especially before initiating critical experiments.[10]
Q5: What type of container is best for storing this compound?
A5: Use high-quality, inert containers such as borosilicate glass vials with PTFE-lined caps.[9] Ensure the container provides an airtight seal to prevent exposure to moisture and air.
Troubleshooting Guide
Issue: I observe a change in the color or physical appearance of my solid this compound.
-
Question: Has the compound been exposed to light or moisture?
-
Answer: A change in appearance is often the first sign of physical or chemical instability.[6] Exposure to light can cause photodegradation, while moisture can lead to hydrolysis or clumping, especially in hygroscopic compounds.[4][6] It is crucial to verify the integrity of your storage container's seal and ensure it is opaque or amber-colored. If instability is suspected, the batch should be re-analyzed for purity before use.
-
Issue: My this compound solution appears cloudy or shows signs of precipitation after thawing.
-
Question: Did you exceed the compound's solubility limit in the chosen solvent, or has the solution undergone multiple freeze-thaw cycles?
-
Answer: Precipitation can occur if the compound's concentration is too high for the solvent, especially at low temperatures. Ensure you are using a recommended solvent and concentration. Repeated freeze-thaw cycles can also impact the stability of the solution.[4] Gently warm the solution and vortex to see if the compound redissolves. If precipitation persists, it may indicate degradation, and the solution should be analyzed.
-
Issue: I am seeing inconsistent results in my experiments using a previously reliable stock of this compound.
-
Question: How old is the stock solution and how has it been handled?
-
Answer: Inconsistent experimental outcomes are a common indicator of compound degradation.[1] This can result from prolonged storage (even at -80°C), accidental exposure to room temperature, or multiple freeze-thaw cycles. It is recommended to use a freshly prepared solution or to re-qualify the purity of the existing stock solution using an appropriate analytical method like HPLC.
-
Issue: An impurity peak is growing in my HPLC analysis of this compound over time.
-
Question: Are you monitoring the storage conditions (temperature, humidity) continuously?
-
Answer: The appearance and growth of degradation products are definitive signs of instability. This is often caused by deviations from the recommended storage conditions, such as temperature fluctuations in a freezer.[1][7] Ensure your storage equipment is properly maintained and monitored.[4] The presence of new peaks indicates the compound is no longer pure and may not be suitable for experiments.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Relative Humidity | Light Exposure | Container | Duration |
| Solid (Lyophilized) | -20°C or -80°C | < 40% (or with desiccant) | Protect from light | Airtight, Opaque/Amber Glass Vial | Up to 24 months |
| Solution (in DMSO) | -80°C | N/A | Protect from light | Airtight, Opaque/Amber Glass Vial (Single-use aliquots) | Up to 6 months |
| Solution (in PBS) | -80°C | N/A | Protect from light | Airtight, Polypropylene Tube (Single-use aliquots) | Up to 1 month |
Table 2: Hypothetical Stability Profile of this compound Under Accelerated Conditions (40°C / 75% RH)
| Time Point | Purity (%) by HPLC | Appearance | Degradation Products (%) |
| T = 0 | 99.8% | White Crystalline Powder | < 0.1% |
| T = 1 Month | 98.5% | Off-white Powder | 1.3% |
| T = 3 Months | 95.2% | Yellowish Powder | 4.5% |
| T = 6 Months | 89.7% | Light Brown Powder | 9.8% |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect the presence of any degradation products.[11][12]
Methodology:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Perform a serial dilution to prepare a calibration curve with at least five concentration points.
-
-
Preparation of Sample Solution:
-
Prepare a sample of the stored this compound (solid or from a stock solution) at a target concentration of 1 mg/mL in the same solvent as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or Photodiode Array (PDA) at a predetermined wavelength (e.g., 254 nm).[13]
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
The purity is calculated by comparing the area of the main this compound peak to the total area of all peaks in the chromatogram (Area Percent method).
-
Identify and quantify any impurity peaks relative to the main peak. A stable sample should show >99% purity with no significant increase in degradation products compared to the initial analysis.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for investigating inconsistent experimental results.
Caption: Factors influencing the long-term stability of this compound.
Caption: Experimental workflow for HPLC-based stability testing of this compound.
References
- 1. dispendix.com [dispendix.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. globalchemsdepot.com [globalchemsdepot.com]
- 4. benchchem.com [benchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. gmpplastic.com [gmpplastic.com]
- 10. pacelabs.com [pacelabs.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
TMX-2172 Technical Support Center: Immunoprecipitation
Welcome to the technical support center for TMX-2172. This guide provides troubleshooting advice and answers to frequently asked questions to help you avoid common artifacts and achieve successful immunoprecipitation (IP) results. For the purposes of this guide, we will assume this compound is an inhibitor of the fictional protein, Kinase-X.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound immunoprecipitation experiments.
Question: Why am I seeing high background or multiple non-specific bands in my IP western blot?
Answer: High background can obscure your results and is often caused by several factors. Here are the common culprits and solutions:
-
Non-specific binding to beads: Proteins in your lysate can bind directly to the Protein A/G beads.[1][2][3][4]
-
Too much antibody: Using an excessive amount of primary antibody can lead to non-specific binding.[1][5][8]
-
Inadequate washing: Insufficient washing may not remove all non-specifically bound proteins.[1][8]
-
Antibody quality: The primary antibody may have cross-reactivity with other proteins.
Question: I'm not detecting my target protein, Kinase-X, after immunoprecipitation. What went wrong?
Answer: A weak or absent signal for your target protein can be frustrating. Here are some potential causes and how to address them:
-
Low protein expression: Kinase-X may be expressed at low levels in your cells or tissue.[1][12][13][14]
-
Inefficient antibody: The antibody may not be suitable for immunoprecipitation or may have a low affinity for the native form of Kinase-X.[1][8][14]
-
Incorrect lysis buffer: The buffer used to lyse the cells might be denaturing the epitope recognized by your antibody.[5][15]
-
Inefficient elution: The conditions used to elute Kinase-X from the beads may not be optimal.[1][5][12][17]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of anti-Kinase-X antibody for an IP experiment?
A1: The optimal antibody concentration should be determined empirically through titration.[9] A typical starting point is 1-5 µg of antibody per 500-1000 µg of total protein lysate.[9][20][21]
Q2: Which type of beads (Protein A or Protein G) should I use for my anti-Kinase-X antibody?
A2: The choice between Protein A and Protein G depends on the species and isotype of your primary antibody.[22][23][24] Both Protein A and Protein G bind well to IgG antibodies from common species like rabbit and mouse.[24][25] Refer to a binding affinity table to make the best choice for your specific antibody.
Q3: How can I avoid co-eluting the heavy and light chains of my antibody, which can interfere with western blot detection?
A3: Antibody chain interference is a common issue, especially if your protein of interest has a similar molecular weight to the IgG heavy chain (~50 kDa) or light chain (~25 kDa).[10][15] To avoid this, you can:
-
Crosslink the antibody to the beads: Covalently attaching the antibody to the beads prevents it from being eluted with your target protein.[6]
-
Use a light-chain specific secondary antibody: For western blotting, use a secondary antibody that only recognizes the heavy chain of the primary antibody used for IP.
-
Gentle elution: Use a low-pH elution buffer which can sometimes leave the antibody bound to the beads while eluting the target protein.[15]
Data and Protocols
Recommended Lysis and Wash Buffers
| Buffer Type | Composition | Application |
| Non-denaturing Lysis Buffer | 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA, Protease Inhibitors | For preserving protein-protein interactions.[18] |
| Denaturing Lysis Buffer (RIPA) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% Sodium Deoxycholate, 0.1% SDS, Protease Inhibitors | For solubilizing hard-to-extract proteins, but may disrupt interactions.[20][26][27] |
| Standard Wash Buffer | 10 mM Tris pH 7.4, 1 mM EDTA, 1 mM EGTA pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.2 mM Sodium Orthovanadate, Protease Inhibitors | For general washing to remove non-specific binding.[18] |
| High Stringency Wash Buffer | Standard Wash Buffer with 500 mM NaCl | For reducing high background. |
General Immunoprecipitation Protocol with this compound
This protocol provides a general workflow for immunoprecipitating Kinase-X.
-
Cell Lysis:
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate with gentle rotation for 1 hour at 4°C.[7]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-4 times with 1 ml of wash buffer.[20]
-
-
Elution:
-
Analysis:
-
Analyze the eluted proteins by western blotting using an antibody against Kinase-X.
-
Visualizations
Experimental Workflow
Caption: A general workflow for this compound immunoprecipitation.
Troubleshooting Flowchart
Caption: Troubleshooting common issues in immunoprecipitation.
Hypothetical Kinase-X Signaling Pathway
Caption: A hypothetical signaling pathway involving Kinase-X.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. IP Troubleshooting | Proteintech Group [ptglab.com]
- 6. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. neb.com [neb.com]
- 8. agrisera.com [agrisera.com]
- 9. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 12. sinobiological.com [sinobiological.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Tips for Immunoprecipitation | Rockland [rockland.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. 免疫沈降(IP)法の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. ptglab.com [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. goldbio.com [goldbio.com]
- 24. goldbio.com [goldbio.com]
- 25. Protein A, Protein G, and Protein A/G Selection Guide | Rockland [rockland.com]
- 26. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 27. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 28. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sinobiological.com [sinobiological.com]
Optimizing incubation time for TMX-2172 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time for TMX-2172 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: Based on published data, a 6-hour incubation time with 250 nM this compound has been shown to be effective for inducing CDK2 degradation in cell lines such as Jurkat and OVCAR8.[1][2] For assessing antiproliferative effects, a longer incubation of 72 hours has been utilized.[1][3] However, the optimal incubation time can vary depending on the cell type, experimental endpoint, and concentration of this compound used. We recommend performing a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q2: How does this compound work?
A2: this compound is a heterobifunctional degrader molecule, specifically a Proteolysis Targeting Chimera (PROTAC).[1][2] It functions by simultaneously binding to both the target protein (CDK2 and CDK5) and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination of CDK2 and CDK5, marking them for degradation by the proteasome. The antiproliferative effects of this compound are primarily driven by the degradation of CDK2.[1][2][4][[“]][6]
Q3: What are the known targets of this compound?
A3: The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2][4][[“]][6] It has been shown to selectively degrade CDK2 and CDK5 over other CDKs such as CDK1, CDK4, CDK6, CDK7, and CDK9.[1][2] In addition to its primary targets, this compound has been observed to degrade Aurora A and, to a lesser degree, RSK1, JNK2, and STK33.[1][7]
Q4: My cells are not showing the expected phenotype after this compound treatment. What should I do?
A4: Please see the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low CDK2 degradation | Suboptimal incubation time: The incubation time may be too short for sufficient degradation to occur. | Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal incubation time for your cell line. |
| Suboptimal this compound concentration: The concentration of this compound may be too low. | Perform a dose-response experiment (e.g., 50, 100, 250, 500 nM) to identify the optimal concentration. | |
| Low CRBN expression: The cell line may have low endogenous levels of Cereblon (CRBN), which is required for this compound-mediated degradation.[1] | Verify CRBN expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a CRBN-overexpressing model. | |
| Poor cell permeability: Although this compound has good cell permeability (IC50 of 46.9 nM for CRBN engagement), issues can still arise in certain cell types.[1] | Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not inhibitory. | |
| High cell toxicity/off-target effects | Incubation time is too long: Prolonged exposure may lead to off-target effects and cellular stress. | Reduce the incubation time. A shorter incubation may be sufficient to achieve target degradation without significant toxicity. |
| This compound concentration is too high: High concentrations can lead to increased off-target effects. | Lower the concentration of this compound. Refer to dose-response data to find a concentration that effectively degrades the target with minimal toxicity. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and overall health can impact experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Reagent instability: Improper storage of this compound can lead to degradation of the compound. | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light. |
Experimental Protocols
Protocol: Time-Course Experiment to Optimize this compound Incubation Time
This protocol is designed to determine the optimal incubation time for this compound to induce the degradation of a target protein (e.g., CDK2).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 250 nM). Prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., CDK2) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the relative protein levels against the incubation time to determine the optimal duration for target degradation.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Development of CDK2 and CDK5 Dual Degrader this compound. | Semantic Scholar [semanticscholar.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
TMX-2172: A New Frontier in CDK2 Inhibition - A Comparative Analysis
In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) remain a pivotal target. Among them, CDK2 has emerged as a key player in cell cycle progression, particularly in cancers characterized by Cyclin E1 (CCNE1) amplification. This guide provides a comprehensive comparison of TMX-2172, a novel CDK2-targeting PROTAC (Proteolysis Targeting Chimera), with other established CDK inhibitors, primarily focusing on the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which also exhibit some activity against CDK2. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data to inform future research and development.
Mechanism of Action: A Paradigm Shift with this compound
This compound operates through a distinct mechanism of action compared to traditional small molecule inhibitors. As a heterobifunctional degrader, it induces the selective degradation of CDK2 and CDK5 proteins.[1][2] This approach fundamentally differs from ATP-competitive inhibitors like Palbociclib, Ribociclib, and Abemaciclib, which primarily function by blocking the kinase activity of CDK4 and CDK6. While these CDK4/6 inhibitors show some inhibitory effects on CDK2, it is not their primary mode of action.
dot
Caption: Mechanism of Action: this compound vs. CDK4/6 Inhibitors.
Comparative Efficacy: A Look at the Numbers
The potency and selectivity of a drug are critical determinants of its therapeutic window. This compound demonstrates high potency in degrading CDK2 and CDK5, with IC50 values in the low nanomolar range.[3] In contrast, the CDK4/6 inhibitors, while highly potent against their primary targets, exhibit significantly weaker activity against CDK2.
Biochemical Potency
| Compound | Target | IC50 (nM) |
| This compound | CDK2 | 6.5 [3] |
| CDK5 | 6.8 [3] | |
| CDK1 | >1000 | |
| CDK4 | >1000 | |
| CDK6 | >1000 | |
| CDK7 | >1000 | |
| CDK9 | >1000 | |
| Palbociclib | CDK4 | 9 |
| CDK6 | 15 | |
| CDK2 | >1000 | |
| Ribociclib | CDK4 | 10[4] |
| CDK6 | 39[4] | |
| CDK2 | >10,000 | |
| Abemaciclib | CDK4 | 2 |
| CDK6 | 10 | |
| CDK2 | ~300-1000 |
Cellular Antiproliferative Activity
| Compound | Cell Line | Parameter | Value |
| This compound | OVCAR8 | Growth Rate Inhibition vs. Control | ~8.5-fold more potent[5] |
| Abemaciclib | Caco-2 (Colon) | GI50 | 7.85 µM[12] |
| HCT-116 (Colon) | GI50 | 15.86 µM[12] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagents: Recombinant human kinase (e.g., CDK2/Cyclin A), kinase buffer, ATP, substrate (e.g., a biotinylated peptide), and the test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for an In Vitro Kinase Assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle distribution.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., OVCAR8) in culture plates and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content.
-
-
Data Analysis:
-
Generate a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
dot
Caption: Workflow for Cell Cycle Analysis.
Conclusion and Future Directions
This compound represents a promising new modality for targeting CDK2-dependent cancers. Its unique mechanism of action, inducing protein degradation rather than simple inhibition, offers a potential advantage in terms of both potency and the ability to overcome resistance mechanisms that can emerge with traditional kinase inhibitors. The high selectivity of this compound for CDK2/5 over other CDKs, particularly CDK1, is a significant feature that may translate to a better safety profile.
The available data strongly supports the potential of this compound in cancers with CCNE1 amplification, such as certain ovarian and breast cancers. However, a direct head-to-head comparison with established CDK inhibitors in relevant preclinical models, including in vivo xenograft studies, is crucial to fully elucidate its therapeutic potential. The lack of such direct comparative data for this compound in the public domain is a current limitation.
Future research should focus on:
-
Direct in vitro and in vivo comparative studies of this compound against other CDK2 inhibitors and CDK4/6 inhibitors in a panel of CCNE1-amplified cancer models.
-
In-depth investigation of the resistance mechanisms to this compound.
-
Evaluation of this compound in combination with other anti-cancer agents.
The continued development and investigation of CDK2 degraders like this compound will undoubtedly provide valuable insights into the treatment of CDK2-driven malignancies and may offer a new therapeutic option for patients with high unmet medical needs.
References
- 1. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I trial of ribociclib with platinum chemotherapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Palbociclib in the treatment of recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UCSF Ovarian Cancer Trial → Ribociclib and Letrozole Treatment in Ovarian Cancer [clinicaltrials.ucsf.edu]
- 10. Durable response to palbociclib and letrozole in ovarian cancer with CDKN2A loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
TMX-2172: A Comparative Analysis of its Cyclin-Dependent Kinase Selectivity Profile
In the landscape of cancer therapeutics, the selective targeting of cyclin-dependent kinases (CDKs) remains a pivotal strategy. TMX-2172 has emerged as a novel heterobifunctional degrader demonstrating a unique selectivity profile. This guide provides a comprehensive comparison of this compound with other notable CDK inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Quantitative Selectivity Profile: this compound vs. Other CDK Inhibitors
This compound distinguishes itself by potently and selectively targeting CDK2 and CDK5 for degradation.[1][2] Biochemical assays have demonstrated its high affinity for these two kinases, with significantly less activity against other CDKs, a feature that sets it apart from broader-spectrum inhibitors.[2][3]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of CDKs, juxtaposed with the selectivity profiles of Palbociclib, Ribociclib, and AT7519.
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) |
| This compound | 20.3[2] | 6.5[1][2] | 7390[2] | 6.8[1][2] | 2220[2] | 2620[2] | 2640[2] |
| Palbociclib | >1000 | >1000 | 9-11[4] | - | 15[4] | - | - |
| Ribociclib | >1000[5] | - | 10[5][6][7] | - | 39[5][6][7] | - | - |
| AT7519 | 210[8] | 47[8] | 100[8] | - | 170[8] | - | <10[8] |
Data represents IC50 values from biochemical assays. A lower value indicates higher potency. "-" indicates data not available.
As the data illustrates, this compound exhibits a pronounced selectivity for CDK2 and CDK5. In contrast, Palbociclib and Ribociclib are highly selective inhibitors of CDK4 and CDK6.[4][9][10][11] AT7519, on the other hand, is a multi-CDK inhibitor with activity against CDKs 1, 2, 4, 6, and 9.[12][13]
Mechanism of Action: A PROTAC Approach
This compound operates as a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to CDK2/5 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target CDKs, rather than simply inhibiting their kinase activity.
The CDK Signaling Pathway and Inhibitor Targets
The cell cycle is orchestrated by the sequential activation and inactivation of various CDK-cyclin complexes. This compound's selective degradation of CDK2 and CDK5 disrupts specific cell cycle transitions and other cellular processes.
Experimental Methodologies
The selectivity profile of this compound and comparator compounds was determined using a combination of robust experimental techniques.
Biochemical Kinase Assays
-
Principle: These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified CDK-cyclin complex.
-
General Protocol:
-
Recombinant human CDK-cyclin complexes are incubated with a specific substrate (e.g., a peptide or protein) and ATP.
-
A serial dilution of the test compound (e.g., this compound) is added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of 32P-ATP) or fluorescence/luminescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
KINOMEscan™
-
Principle: This is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. It provides a broad overview of a compound's selectivity.
-
General Protocol:
-
A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.
-
The test compound is added and competes with the immobilized ligand for binding to the kinase.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration.[3]
-
Cellular Assays: Immunoblotting and Proteomics
-
Principle: These methods assess the effect of a compound on protein levels within a cellular context, which is particularly crucial for degraders like this compound.
-
Immunoblotting (Western Blotting) Protocol:
-
Cancer cell lines (e.g., Jurkat, OVCAR8) are treated with the test compound for a specific duration.[3]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the CDKs of interest.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, and a chemiluminescent substrate is used to visualize the protein bands. The intensity of the bands corresponds to the protein level.
-
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based Quantitative Proteomics:
-
Principle: This is a powerful mass spectrometry-based technique for quantifying differences in protein abundance between two cell populations.
-
General Protocol:
-
Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[14][15][16]
-
One population is treated with the test compound (e.g., this compound), while the other serves as a control.[3]
-
The two cell populations are combined, and proteins are extracted and digested into peptides.
-
The peptide mixture is analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the precise quantification of the relative abundance of each protein between the treated and control samples.[14][15][16]
-
-
Conclusion
This compound presents a distinct and highly selective profile, primarily targeting CDK2 and CDK5 for degradation. This contrasts with the CDK4/6 selectivity of Palbociclib and Ribociclib and the broader activity of the multi-CDK inhibitor AT7519. The PROTAC mechanism of this compound offers a novel therapeutic modality beyond simple kinase inhibition. The experimental data gathered from biochemical and cellular assays robustly supports its unique selectivity, highlighting its potential as a valuable tool for both research and clinical development in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
TMX-2172 vs. ZXH-7035: A Comparative Guide for Targeted Protein Degradation Research
In the rapidly evolving field of targeted protein degradation, the use of precisely characterized chemical tools is paramount for elucidating biological pathways and developing novel therapeutics. This guide provides a comprehensive comparison of TMX-2172, a potent degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5), and its negative control, ZXH-7035. This document is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Introduction to this compound and the Importance of a Negative Control
This compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target CDK2 and CDK5 for ubiquitination and subsequent degradation by the proteasome.[1][2] This is achieved by simultaneously binding to the target protein (CDK2/5) and an E3 ubiquitin ligase, Cereblon (CRBN), thereby forming a ternary complex that facilitates the transfer of ubiquitin to the target protein.[1][2]
To validate that the observed biological effects of this compound are indeed due to the degradation of its target proteins, a well-defined negative control is essential. ZXH-7035 serves this critical role. It is structurally analogous to this compound but contains a crucial modification—a methylated glutarimide ring. This modification prevents ZXH-7035 from binding to CRBN, rendering it incapable of inducing protein degradation.[1][2] Therefore, any differential effects observed between this compound and ZXH-7035 can be directly attributed to the degradation- A comparative analysis of these two compounds provides a clear framework for understanding the degradation-dependent pharmacology of this compound.
Comparative Performance Data
The efficacy of this compound as a degrader and its impact on cell viability have been quantitatively assessed in the OVCAR8 human ovarian cancer cell line, which is known to have high expression of Cyclin E1, a key regulator of CDK2.
Biochemical and Cellular Potency
This compound demonstrates high potency in both biochemical and cellular assays. In enzymatic assays, this compound exhibits low nanomolar IC50 values against its target kinases. In cellular assays, it effectively induces the degradation of CDK2 and CDK5.
| Compound | Target | Assay Type | Potency (IC50) |
| This compound | CDK2 | Biochemical | 6.5 nM |
| This compound | CDK5 | Biochemical | 6.8 nM |
Table 1: Biochemical inhibitory concentrations (IC50) of this compound against CDK2 and CDK5.
Cellular Degradation and Growth Inhibition in OVCAR8 Cells
The primary functional difference between this compound and ZXH-7035 lies in their ability to induce protein degradation, which translates to a significant difference in their anti-proliferative effects in OVCAR8 cells.
| Compound | Parameter | Value | Cell Line |
| This compound | DC50 (CDK2) | Not explicitly reported; significant degradation observed at 250 nM | OVCAR8 |
| This compound | GI50 | ~8.5-fold more potent than ZXH-7035 | OVCAR8 |
| ZXH-7035 | DC50 (CDK2) | No degradation observed | OVCAR8 |
| ZXH-7035 | GI50 | - | OVCAR8 |
Table 2: Comparative cellular activity of this compound and ZXH-7035 in OVCAR8 cells. While a specific DC50 value for this compound in OVCAR8 cells is not provided in the primary literature, dose-dependent degradation of CDK2 and CDK5 was confirmed.[1][2] The growth inhibitory (GI50) data highlights the degradation-dependent efficacy of this compound.[1][3][4]
Mechanism of Action: A Visualized Pathway
The distinct mechanisms of this compound and ZXH-7035 are best understood through a visual representation of their interaction with the cellular machinery.
Caption: this compound facilitates ternary complex formation leading to degradation, while ZXH-7035 cannot, serving as a negative control.
Experimental Protocols
To enable reproducible research, detailed protocols for key experiments are provided below.
Western Blot for CDK2 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of CDK2 in cells treated with this compound and ZXH-7035.
1. Cell Culture and Treatment:
-
Seed OVCAR8 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or ZXH-7035 (e.g., 0, 10, 100, 250, 1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK2 (specific antibody and dilution to be optimized based on manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Caption: A streamlined workflow for assessing protein degradation via Western Blot.
Cell Viability Assay
This protocol measures the effect of this compound and ZXH-7035 on the proliferation and viability of OVCAR8 cells.
1. Cell Seeding:
-
Seed OVCAR8 cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and ZXH-7035.
-
Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO vehicle control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Viability Measurement (using a reagent like CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Normalize the luminescence readings to the DMSO control.
-
Plot the normalized values against the compound concentration and fit a dose-response curve to determine the GI50 value for each compound.
Conclusion
The comparative analysis of this compound and its inactive analog, ZXH-7035, unequivocally demonstrates the utility of a well-characterized negative control in targeted protein degradation studies. The significant difference in anti-proliferative activity between the two compounds in OVCAR8 cells directly correlates with the CRBN-dependent degradation of CDK2, underscoring the on-target efficacy of this compound. The provided data and protocols serve as a valuable resource for researchers aiming to employ these chemical tools to investigate CDK2/5 biology and explore the therapeutic potential of targeted protein degradation.
References
Confirming CRBN-Dependent Degradation of TMX-2172: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TMX-2172, a potent and selective degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5). The experimental data herein confirms that this compound mediates the degradation of its target proteins through a Cereblon (CRBN)-dependent mechanism. This document outlines the key experiments, presents comparative data for alternative CDK2/5-targeting compounds, and provides detailed protocols to enable replication and further investigation.
Executive Summary
Mechanism of Action: CRBN-Dependent Degradation
This compound functions by hijacking the ubiquitin-proteasome system. It forms a ternary complex between the E3 ligase CRBN and the target proteins, CDK2 and CDK5. This proximity induces the poly-ubiquitination of the target proteins, marking them for degradation by the 26S proteasome.
Caption: CRBN-mediated degradation of CDK2/5 by this compound.
Experimental Confirmation of CRBN-Dependency
The CRBN-dependent degradation of CDK2 by this compound was confirmed through two key experiments: the use of a CRBN-null cell line and a non-binding control compound.
CRBN Knockout Studies
Objective: To determine if the degradation of CDK2 by this compound is dependent on the presence of CRBN.
Methodology: Wild-type and CRBN-null Jurkat cells were treated with this compound. The levels of CDK2 protein were then assessed by Western blotting.
Results: this compound induced degradation of CDK2 in wild-type Jurkat cells. In contrast, no degradation of CDK2 was observed in CRBN-null Jurkat cells, even at high concentrations of this compound.[1][3]
Caption: Workflow for CRBN knockout experiment.
Negative Control Compound
Objective: To confirm that the binding of this compound to CRBN is necessary for its degradative activity.
Methodology: A negative control compound, ZXH-7035, was synthesized. ZXH-7035 is structurally similar to this compound but contains a methylated glutarimide ring, which prevents it from binding to CRBN.[1][3] Jurkat cells were treated with either this compound or ZXH-7035, and CDK2 levels were assessed by Western blotting.
Results: While this compound effectively degraded CDK2, ZXH-7035 had no effect on CDK2 levels, confirming that engagement with CRBN is essential for the degradation mechanism.[1][3]
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to other CDK2/5 targeting agents.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK2/cyclin A | 6.5 |
| CDK5/p25 | 6.8 |
| CDK1/cyclin B | 107.0 |
| CDK4/cyclin D1 | >1000 |
| CDK6/cyclin D1 | 465.0 |
| CDK7/cyclin H | 286.0 |
| CDK9/cyclin T1 | 25.7 |
| Data sourced from Teng et al., 2020.[3] |
Table 2: Cellular CRBN Engagement and Anti-proliferative Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| Cellular CRBN Engagement | - | 46.9 |
| Anti-proliferative Activity | OVCAR8 | 33.1 |
| Data sourced from Probechem and Teng et al., 2020.[2][3] |
Table 3: Comparison of CDK2 Degraders (PROTACs)
| Compound | E3 Ligase Recruited | Target(s) | DC50 (nM) | Dmax (%) | Cell Line(s) |
| This compound | CRBN | CDK2/5 | N/A | N/A | Jurkat, OVCAR8 |
| PROTAC CDK2/9 Degrader-1 | CRBN | CDK2/9 | 62 (CDK2) | >90 | PC-3 |
| PROTAC-8 (AZD5438-based) | VHL | CDK2 | ~100 | ~50 | HEI-OC1 |
| dBET1 | CRBN | BRD4 | <1 | >90 | Various |
| ARV-771 | VHL | BRD4 | <5 | >95 | Various |
| N/A: Data not available in the searched literature. | |||||
| Data for other PROTACs is for comparative purposes to illustrate typical DC50 and Dmax values.[6][7] |
Table 4: Comparison with Traditional Pan-CDK Inhibitors
| Compound | Targets | Clinical Trial Phase (Selected Indications) | Key Adverse Events |
| This compound | CDK2/5 (Degrader) | Preclinical | N/A |
| Flavopiridol | CDK1, 2, 4, 6, 7, 9 | Phase I/II (Metastatic Breast Cancer, Leukemia) | Neutropenia, hypotension, diarrhea |
| Roscovitine (Seliciclib) | CDK1, 2, 5, 7, 9 | Phase I/II (Non-small cell lung cancer, various solid tumors) | Fatigue, skin rash, hyponatremia, hypokalemia, emesis |
| Clinical trial outcomes can vary, and this table provides a general overview.[8][9][10][11][12] |
Detailed Experimental Protocols
Western Blotting for CDK2 Degradation
-
Cell Culture and Treatment: Plate Jurkat or OVCAR8 cells at an appropriate density. Treat cells with the desired concentrations of this compound, negative control (ZXH-7035), or vehicle (DMSO) for the indicated times (e.g., 6 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CDK2 (e.g., Cell Signaling Technology #2546, typically at a 1:1000 dilution) overnight at 4°C.[13] Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities.
CRISPR-Cas9 Mediated Knockout of CRBN in Jurkat Cells
-
gRNA Design: Design and validate guide RNAs (gRNAs) targeting an early exon of the CRBN gene.
-
RNP Complex Formation: Prepare ribonucleoprotein (RNP) complexes by incubating the validated gRNA with Cas9 nuclease.
-
Electroporation: Electroporate the RNP complexes into Jurkat cells using an optimized electroporation system (e.g., Neon™ Transfection System).[14][15][16] A common starting point for Jurkat cells is a pulse voltage of 1050 V, a pulse width of 30 ms, and a single pulse.
-
Single-Cell Cloning: Isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for CRBN knockout by PCR and Sanger sequencing of the target locus.
-
Validation: Confirm the absence of CRBN protein expression in the knockout clones by Western blotting.
Conclusion
References
- 1. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CDK2/5 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of CDK2 and CDK5 Dual Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of the cyclin-dependent kinase inhibitor flavopiridol in combination with docetaxel in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of flavopiridol, a cyclin-dependent kinase inhibitor, as breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CDK2 (78B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. A Robust Protocol for CRISPR-Cas9 Gene Editing in Human Suspension Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. sg.idtdna.com [sg.idtdna.com]
TMX-2172: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
TMX-2172 is a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional kinase inhibitors, leading to the targeted ubiquitination and subsequent proteasomal degradation of its targets. This guide provides a comprehensive comparison of this compound's cross-reactivity profile against other kinases, supported by available experimental data.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK2 and CDK5, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin to CDK2 and CDK5, marking them for degradation by the proteasome. This degradation mechanism is distinct from small molecule inhibitors that only block the kinase activity.[1][2]
Caption: Mechanism of action of this compound.
Cross-Reactivity and Selectivity Profile
The selectivity of this compound has been evaluated against a broad panel of kinases, demonstrating a high degree of specificity for CDK2 and CDK5.
Inhibitory Activity against Cyclin-Dependent Kinases
This compound exhibits potent inhibitory activity against CDK2 and CDK5, with significantly lower activity against other cell cycle and transcriptional CDKs.
| Kinase | IC₅₀ (nM) |
| CDK2/cyclin A | 6.5 |
| CDK5/p25 | 6.8 |
| CDK1/cyclin B | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK6/cyclin D3 | >1000 |
| CDK7/cyclin H | >1000 |
| CDK9/cyclin T1 | >1000 |
| Data sourced from MedchemExpress and Teng et al., 2020.[1][3] |
Broad Kinase Selectivity Screen (KINOMEscan)
A KINOMEscan profiling of this compound against over 400 kinases at a concentration of 1 µM revealed a high degree of selectivity. Only 14 kinases showed greater than 99% inhibition. Notably, CDK2 was the only CDK that demonstrated potent inhibition in this panel (CDK1 was not included in the screening panel).[1][4]
Proteome-Wide Degradation Selectivity
Quantitative mass spectrometry-based proteomics (SILAC) in OVCAR8 ovarian cancer cells treated with 250 nM of this compound for 6 hours confirmed the selective degradation of CDK2 and CDK5.[1][2]
| Protein | Degradation in OVCAR8 cells |
| On-Target | |
| CDK2 | Effective Degradation |
| CDK5 | Effective Degradation |
| Off-Target | |
| AURKA | Effective Degradation |
| RSK1 (RPS6KA1) | Weak Degradation |
| JNK2 (MAPK9) | Weak Degradation |
| STK33 | Weak Degradation |
| Data from Teng et al., 2020.[1][2][4] |
Immunoblot analysis in Jurkat cells treated with 250 nM this compound for 6 hours also showed selective degradation of CDK2 and CDK5, with no effect on the levels of other cell cycle CDKs (CDK1, CDK4, and CDK6) or transcriptional CDKs (CDK7 and CDK9).[1][2]
Comparison with Negative Control: ZXH-7035
To distinguish the effects of protein degradation from simple kinase inhibition, this compound was compared to ZXH-7035. ZXH-7035 is a negative control compound that contains a methylated glutarimide ring, rendering it incapable of binding to CRBN.[1] Consequently, ZXH-7035 inhibits CDK2 activity but does not induce its degradation.
In OVCAR8 cells, this compound demonstrated an approximately 8.5-fold more potent growth rate inhibitory effect compared to ZXH-7035, highlighting the pharmacological importance of CDK2 degradation.[5]
Experimental Protocols
Detailed, step-by-step protocols for the cross-reactivity studies of this compound are not fully available in the public domain. However, the methodologies employed are standard techniques in pharmacology and proteomics.
KINOMEscan Profiling
This assay is typically performed by a commercial vendor (e.g., DiscoveRx). The general principle involves quantifying the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
Caption: KINOMEscan experimental workflow.
Immunoblotting
-
Cell Lysis: Jurkat or OVCAR8 cells were treated with this compound or vehicle control for the specified time and concentration.[1][2] Cells were then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., CDK2, CDK5, other CDKs, and a loading control like actin or tubulin). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
SILAC-Based Quantitative Proteomics
-
Metabolic Labeling: OVCAR8 cells were cultured in media containing "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) or "light" (normal) amino acids to achieve complete incorporation.
-
Treatment: "Heavy"-labeled cells were treated with this compound, while "light"-labeled cells were treated with a vehicle control.
-
Sample Preparation: "Heavy" and "light" cell populations were mixed, lysed, and the proteins were digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the "heavy" and "light" peptides allowed for the relative quantification of protein abundance between the this compound-treated and control samples.
Caption: SILAC proteomics workflow.
References
TMX-2172: A New Frontier in Targeted Protein Degradation, Outpacing First-Generation Degraders
For Immediate Release
BOSTON, December 9, 2025 – New comparative data reveals that the novel PROTAC degrader, TMX-2172, demonstrates significant advancements in efficacy and selectivity over first-generation degraders. Developed to address the challenges of targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle implicated in various cancers, this compound showcases a promising profile for researchers and drug development professionals. This guide provides a comprehensive comparison of this compound with first-generation degraders, supported by experimental data and detailed protocols.
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that selectively induces the degradation of CDK2 and its close homolog CDK5.[1][2] This targeted degradation approach offers a distinct advantage over traditional kinase inhibitors, which can be limited by off-target effects and the development of resistance. First-generation degraders, while groundbreaking, often exhibit broader target profiles and lower potency.
Unveiling the Efficacy of this compound: A Quantitative Comparison
The efficacy of a protein degrader is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head studies in the same cell line are not yet published, a comparative analysis of available preclinical data highlights the potential of this compound.
As a point of comparison, ARV-110, a first-generation PROTAC targeting the Androgen Receptor (AR), was the first to enter clinical trials and serves as a benchmark for degrader technology.
| Compound | Target(s) | Cell Line | DC50 | Dmax (%) | E3 Ligase Recruited | Key Findings |
| This compound | CDK2, CDK5 | OVCAR8 | Not explicitly stated, but dose-dependent degradation observed. | Not explicitly quantified, but significant degradation shown at nanomolar concentrations. | CRBN | Highly selective for CDK2/5 over other CDKs. Antiproliferative activity in ovarian cancer cells is dependent on CDK2 degradation.[1][2] |
| TMX-1160 (Predecessor to this compound) | CDK2, CDK4, CDK5, CDK6 | Jurkat | Not Stated | Not Stated | CRBN | Induced degradation of multiple CDKs, less selective than this compound. |
| ARV-110 (First-Generation Degrader) | Androgen Receptor (AR) | VCaP | ~1 nM | >90% | CRBN | First PROTAC to enter clinical trials. Effective in enzalutamide-resistant models. |
Biochemical assays demonstrate the high potency of this compound, with an IC50 of 6.5 nM for CDK2 and 6.8 nM for CDK5.[3] In cellular assays, this compound induced degradation of CDK2 in Jurkat cells at a concentration of 250 nM.[1] Furthermore, in OVCAR8 ovarian cancer cells, which have high expression of the CDK2 regulatory subunit cyclin E1, the growth rate inhibitory effect of this compound was found to be approximately 8.5-fold more potent than its non-degrading control compound.[4]
Mechanism of Action: The PROTAC Advantage
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between CDK2, the E3 ubiquitin ligase Cereblon (CRBN), and itself. This proximity facilitates the ubiquitination of CDK2, marking it for degradation by the proteasome.
Figure 1. Mechanism of this compound action.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
Western Blot Analysis for Protein Degradation
This protocol is essential for visualizing and quantifying the degradation of a target protein following treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture cells (e.g., OVCAR8, Jurkat) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a first-generation degrader for specified time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target protein (e.g., anti-CDK2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax.
Figure 2. Western blot workflow.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells to assess the cytotoxic effects of the degraders.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
2. Compound Treatment:
-
Treat cells with a serial dilution of the degrader compound.
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy and tolerability of degraders.
1. Cell Implantation:
-
Subcutaneously inject cancer cells (e.g., OVCAR8) into the flank of immunocompromised mice.
2. Tumor Growth and Randomization:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
3. Dosing:
-
Administer the degrader or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
4. Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumor weight and perform pharmacodynamic studies (e.g., Western blot for target protein levels in tumor tissue).
Conclusion
This compound represents a significant step forward in the development of targeted protein degraders. Its enhanced selectivity and potent degradation of CDK2 in relevant cancer models underscore its potential as a valuable research tool and a promising therapeutic candidate. The detailed experimental protocols provided herein will enable researchers to further explore the capabilities of this compound and other next-generation degraders, paving the way for new advancements in cancer therapy.
References
TMX-2172: A Comparative Proteomic Analysis of a Novel CDK2/CDK5 Dual Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of TMX-2172, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that selectively degrades Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2] The antiproliferative effects of this compound are primarily attributed to its ability to degrade CDK2, making it a promising therapeutic strategy for cancers with high expression of cyclin E1 (CCNE1), such as certain ovarian cancers.[2][3][[“]]
This analysis is based on quantitative proteomic data from studies on this compound-treated cancer cell lines. We will compare the proteomic effects of this compound to a non-degrading control compound, ZXH-7035, to highlight the specific consequences of targeted protein degradation.
Mechanism of Action: Targeted Protein Degradation
This compound functions as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] In the case of this compound, it recruits the Cereblon (CRBN) E3 ligase to induce the degradation of CDK2 and CDK5.[3] This targeted degradation mechanism offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, which can overcome resistance mechanisms associated with inhibitor binding sites.
Caption: Mechanism of this compound-mediated protein degradation.
Comparative Proteomic Data: this compound vs. Non-Degrading Control
The selectivity of this compound has been profiled using a pulse-chase SILAC (Stable Isotope Labeling by Amino acids in Cell culture) quantitative mass spectrometry-based proteomic method.[3] This technique allows for the precise quantification of protein abundance changes upon drug treatment. The following table summarizes the key findings from a study in the OVCAR8 high-grade serous ovarian cancer (HGSOC) cell line treated with 250 nM of this compound for 6 hours.[3] The data is compared to cells treated with ZXH-7035, a negative control compound that binds to CDKs but does not engage the CRBN E3 ligase, thus preventing degradation.[3]
| Protein Target | This compound Treatment (Degrader) | ZXH-7035 Treatment (Non-Degrading Control) | Outcome with this compound |
| Primary Targets | |||
| CDK2 | Effective Degradation | No Degradation | Selective degradation confirmed.[3] |
| CDK5 | Effective Degradation | No Degradation | Selective degradation confirmed.[3] |
| Significant Off-Targets | |||
| Aurora A | Effective Degradation | No Degradation | Off-target degradation observed.[3] |
| Weakly Degraded Proteins | |||
| RSK1 (RPS6KA1) | Weak Degradation | No Degradation | Minor off-target effect.[3] |
| JNK2 (MAPK9) | Weak Degradation | No Degradation | Minor off-target effect.[3] |
| STK33 | Weak Degradation | No Degradation | Minor off-target effect.[3] |
| Unaffected CDKs | |||
| CDK1 | No Degradation | No Degradation | High selectivity over CDK1.[3] |
| CDK4 | No Degradation | No Degradation | High selectivity.[3] |
| CDK6 | No Degradation | No Degradation | High selectivity.[3] |
| CDK7 | No Degradation | No Degradation | High selectivity.[3] |
| CDK9 | No Degradation | No Degradation | High selectivity.[3] |
Alternative CDK Inhibitors
While direct comparative proteomic data is not available, it is useful to consider this compound in the context of other CDK inhibitors. Traditional CDK inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, function by competitively binding to the ATP pocket of CDKs, primarily targeting CDK4/6.[7] These inhibitors can induce cell cycle arrest but may face challenges with acquired resistance. Abemaciclib has been shown to have activity against CDK2/Cyclin A/E, which may contribute to its efficacy.[7] this compound's degradation-based mechanism and its high selectivity for CDK2/5 over other CDKs, particularly the critical cell cycle regulator CDK1, represent a distinct and potentially more durable therapeutic approach.[1]
Experimental Protocols
A detailed methodology for the key proteomic experiments is provided below.
Pulse-Chase SILAC for Quantitative Proteomics
This protocol outlines the key steps for a pulse-chase SILAC experiment to determine the degradation targets of this compound.
Caption: Experimental workflow for SILAC-based proteomics.
1. Cell Culture and SILAC Labeling:
-
OVCAR8 cells are cultured in RPMI 1640 medium.
-
For SILAC labeling, cells are grown for at least five passages in either "light" medium containing normal L-arginine and L-lysine or "heavy" medium containing 13C6, 15N4-L-arginine and 13C6, 15N2-L-lysine.[8] This ensures complete incorporation of the labeled amino acids into the proteome.
2. This compound Treatment:
-
Cells grown in "heavy" medium are treated with this compound (e.g., 250 nM for 6 hours).
-
Cells grown in "light" medium are treated with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Extraction:
-
After treatment, cells are harvested and washed with PBS.
-
Cell pellets are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
4. Sample Preparation for Mass Spectrometry:
-
Equal amounts of protein from the "light" and "heavy" labeled cell lysates are combined.
-
The combined protein mixture is typically run on an SDS-PAGE gel to separate proteins.
-
Gel lanes are excised and subjected to in-gel digestion with trypsin.
-
Alternatively, in-solution digestion can be performed.
5. LC-MS/MS Analysis:
-
The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated by reverse-phase chromatography and analyzed on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
6. Data Analysis and Quantification:
-
The raw mass spectrometry data is processed using software such as MaxQuant.
-
Peptides are identified by searching against a human protein database.
-
The relative abundance of proteins is determined by calculating the ratio of the intensity of "heavy" labeled peptides to their "light" counterparts. A decreased heavy/light ratio for a particular protein in the this compound-treated sample indicates protein degradation.
Conclusion
The comparative proteomic analysis of this compound-treated cells reveals a highly selective degradation of CDK2 and CDK5. The use of a non-degrading control, ZXH-7035, unequivocally demonstrates that the observed reduction in CDK2 and CDK5 levels is a direct result of the PROTAC-mediated degradation mechanism. While some off-target effects are noted, this compound maintains high selectivity over other CDK family members, a crucial feature for minimizing toxicity. This targeted protein degradation approach offers a promising alternative to traditional kinase inhibitors for the treatment of cancers dependent on CDK2 activity.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Proximity Labeling and SILAC-Based Proteomic Approach Identifies Proteins at the Interface of Homotypic and Heterotypic Cancer Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TMX-2172: A Guide to Safe and Compliant Practices
Disclaimer: A specific Safety Data Sheet (SDS) for TMX-2172 detailing explicit disposal procedures is not publicly available. The following guidance is based on general best practices for the disposal of potent, non-hazardous research chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable federal, state, and local regulations. A thorough risk assessment should be conducted before handling this compound.
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that acts as a potent and selective degrader of CDK2 and CDK5, playing a significant role in cancer research.[1][2][3] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to maintain environmental integrity. This guide provides essential information to manage the disposal of this compound safely and effectively.
General Information and Physical Properties
While detailed hazard data is not available, the following table summarizes the general properties of this compound based on information from chemical suppliers. Although shipped as a non-hazardous chemical, it is intended for research use only and should be handled with care.[4]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 2488892-09-5 |
| Molecular Formula | C₄₁H₄₅BrFN₉O₁₁S |
| Molecular Weight | 970.83 g/mol [4] |
| Primary Use | Research chemical, selective CDK2/5 degrader |
| Appearance | Solid |
| Storage (Short Term) | 0 - 4 °C (days to weeks)[4] |
| Storage (Long Term) | -20 °C (months to years)[4] |
| Stock Solution Storage | -20°C for 1 month or -80°C for 6 months[1] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and associated materials is through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[5][6][7]
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation: All waste containing this compound must be collected as hazardous chemical waste. This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves).
It is crucial to not mix this waste with other waste streams unless compatibility has been confirmed by your institution's EHS department.[5][8][9]
3. Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and appropriate container for hazardous chemical waste. The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions of this compound in a separate, labeled, and sealed container designed for liquid chemical waste. Ensure the container has a tightly fitting cap.[9] Funnels should not be left in the container opening.[10]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated puncture-resistant sharps container.[6]
4. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The solvent and its concentration (for liquid waste).
-
The approximate amount of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
5. Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[11] The storage area should be away from heat sources and high-traffic areas.[5] Ensure that incompatible wastes are stored separately.[8][9]
6. Disposal Request: Once a waste container is full or has reached the accumulation time limit set by your institution (e.g., 6 or 12 months), contact your EHS department to arrange for pickup and disposal.[8][11] Do not remove the waste from the laboratory yourself.
Spill Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Wear PPE: Don the appropriate PPE as described above.
-
Containment: Prevent the spill from spreading.
-
Cleanup:
-
Solid Spill: Carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
Liquid Spill: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of CDK2 and CDK5 Dual Degrader this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CDK2/5 PROTAC | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
